Product packaging for Substance P (5-11)(Cat. No.:CAS No. 51165-09-4)

Substance P (5-11)

Cat. No.: B1295751
CAS No.: 51165-09-4
M. Wt: 869.0 g/mol
InChI Key: FHHJIELOJQJHCG-JNRWAQIZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H60N10O9S B1295751 Substance P (5-11) CAS No. 51165-09-4

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJIELOJQJHCG-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60N10O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965436
Record name 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51165-09-4
Record name Substance P (5-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Biological Activity of Substance P C-Terminal Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of C-terminal fragments of Substance P (SP), a key neuropeptide in pain, inflammation, and various physiological processes. This document provides a comprehensive overview of their interaction with the neurokinin-1 (NK1) receptor, the subsequent signaling cascades, and the experimental methodologies used to elucidate these functions.

Introduction

Substance P, an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), exerts its diverse biological effects primarily through the G protein-coupled neurokinin-1 (NK1) receptor.[1] The C-terminal region of SP is crucial for its biological activity, with shorter fragments retaining the ability to bind to and activate the NK1 receptor.[2] Understanding the structure-activity relationship of these C-terminal fragments is paramount for the development of novel therapeutics targeting the SP/NK1 receptor system for conditions such as chronic pain, inflammation, and mood disorders.

Quantitative Analysis of Receptor Binding and Functional Potency

Table 1: Binding Affinity (Ki) of Substance P C-Terminal Fragments for the NK1 Receptor

Peptide FragmentSequenceApproximate Ki (nM)Reference
Substance P (1-11)RPKPQQFFGLM-NH₂< 1[3]
SP (4-11)PQQFFGLM-NH₂1 - 10[4]
SP (5-11)QQFFGLM-NH₂1 - 10[4]
SP (6-11)QFFGLM-NH₂10 - 100
SP (7-11)FFGLM-NH₂> 100

Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Table 2: Functional Potency (EC50) of Substance P C-Terminal Fragments in Guinea Pig Ileum Contraction Assay

Peptide FragmentSequenceApproximate EC50 (nM)Relative Potency (SP = 1)Reference
Substance P (1-11)RPKPQQFFGLM-NH₂1 - 51
SP (4-11) (Octapeptide)PQQFFGLM-NH₂1 - 5~1-2
SP (5-11) (Heptapeptide)QQFFGLM-NH₂5 - 15~0.5
SP (6-11) (Hexapeptide)QFFGLM-NH₂10 - 50~0.1
SP (7-11) (Pentapeptide)FFGLM-NH₂50 - 200~0.02
SP (8-11) (Tetrapeptide)FGLM-NH₂> 1000< 0.01
SP (9-11) (Tripeptide)GLM-NH₂> 1000< 0.01

Note: EC50 values and relative potencies are approximations derived from qualitative and quantitative descriptions in the cited literature.

These data indicate that the C-terminal pentapeptide (SP 7-11) represents the minimal sequence required for significant biological activity, with potency increasing with chain length. The octapeptide (SP 4-11) is often found to be equipotent or even more potent than the full-length Substance P in some assays.

Signaling Pathways of Substance P C-Terminal Fragments

Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates intracellular signaling cascades primarily through the coupling to Gq and Gs alpha subunits of heterotrimeric G proteins. This dual coupling leads to the activation of distinct second messenger pathways.

Gq/Phospholipase C Pathway

The predominant signaling pathway activated by the NK1 receptor is through the Gq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_Fragment SP C-Terminal Fragment NK1R NK1 Receptor SP_Fragment->NK1R Gq Gq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC activates Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response phosphorylates targets

Caption: NK1 Receptor Gq/PLC Signaling Pathway.

Gs/Adenylate Cyclase Pathway

The NK1 receptor can also couple to the Gs protein, leading to the activation of adenylate cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA can phosphorylate a variety of substrates, including ion channels and transcription factors, leading to diverse cellular responses. Interestingly, some studies suggest that C-terminal fragments of SP may exhibit biased agonism, preferentially activating the Gq pathway over the Gs pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_Fragment SP C-Terminal Fragment NK1R NK1 Receptor SP_Fragment->NK1R Gs Gs NK1R->Gs activates AC Adenylate Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: NK1 Receptor Gs/AC Signaling Pathway.

Experimental Protocols

The biological activity of Substance P C-terminal fragments is characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for NK1 Receptor Affinity

This assay measures the ability of SP fragments to compete with a radiolabeled ligand for binding to the NK1 receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the NK1 receptor (e.g., rat brain cortex, CHO cells transfected with the NK1 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Reaction:

  • In a final volume of 250 µL, the following are incubated:

    • 150 µL of membrane preparation (protein concentration determined by Bradford or BCA assay).

    • 50 µL of competing ligand (unlabeled SP fragment at various concentrations) or buffer (for total binding).

    • 50 µL of radioligand (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter Substance P) at a concentration near its Kd.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

3. Incubation and Filtration:

  • The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubation Incubation (Membranes + Radioligand + Competing Ligand) prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Contraction Assay for Functional Potency

This classic bioassay assesses the ability of SP fragments to induce smooth muscle contraction, a functional response mediated by NK1 receptors.

1. Tissue Preparation:

  • A male guinea pig is euthanized, and a segment of the terminal ileum is excised.

  • The ileum is cleaned of mesenteric attachments and its contents are gently flushed with physiological salt solution (e.g., Tyrode's solution).

  • A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

  • One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

  • The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period (e.g., 60 minutes) with regular washing.

2. Experimental Procedure:

  • Cumulative concentration-response curves are generated by adding increasing concentrations of the SP fragment to the organ bath.

  • Each concentration is allowed to act for a specific time or until a stable contraction is observed.

  • After the maximum response is achieved, the tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to baseline before testing the next compound.

3. Data Analysis:

  • The magnitude of the contraction is measured and expressed as a percentage of the maximum contraction induced by a standard agonist like acetylcholine or Substance P.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Guinea_Pig_Ileum_Assay start Start dissection Ileum Dissection from Guinea Pig start->dissection mounting Tissue Mounting in Organ Bath dissection->mounting equilibration Equilibration (37°C, aerated Tyrode's solution) mounting->equilibration drug_addition Cumulative Addition of SP Fragment equilibration->drug_addition recording Recording of Isometric Contractions drug_addition->recording analysis Data Analysis (Generate dose-response curve, calculate EC50) recording->analysis end End analysis->end

Caption: Workflow for Guinea Pig Ileum Contraction Assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK1 receptor activation, a direct consequence of the Gq/PLC signaling pathway.

1. Cell Culture and Loading:

  • Cells endogenously expressing or recombinantly overexpressing the NK1 receptor (e.g., HEK293, CHO cells) are cultured in appropriate media.

  • Cells are seeded into black-walled, clear-bottom microplates.

  • The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • After loading, the cells are washed to remove excess dye.

2. Fluorescence Measurement:

  • The microplate is placed in a fluorescence plate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken.

  • The SP fragment is injected into the wells, and the change in fluorescence intensity is monitored over time. The excitation and emission wavelengths are specific to the fluorescent dye used.

3. Data Analysis:

  • The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

  • The peak fluorescence response is determined for each concentration of the SP fragment.

  • A dose-response curve is generated by plotting the peak response against the logarithm of the agonist concentration.

  • The EC50 value is calculated from the dose-response curve.

Conclusion

The C-terminal fragments of Substance P are potent activators of the NK1 receptor, with their biological activity being critically dependent on the length of the peptide chain. They primarily signal through the Gq/PLC pathway, leading to intracellular calcium mobilization, and can also activate the Gs/AC pathway. The quantitative data on binding affinities and functional potencies, obtained through rigorous experimental protocols such as radioligand binding and isolated tissue assays, are essential for understanding the structure-activity relationships and for the rational design of novel modulators of the SP/NK1 receptor system for therapeutic applications. This guide provides a foundational understanding of these core aspects for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to Substance P (5-11) Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Structure-activity relationship studies have revealed that the C-terminal fragment of Substance P is crucial for its receptor binding and biological activity. This technical guide provides a comprehensive overview of the binding affinity of the C-terminal heptapeptide, Substance P (5-11), to the NK1 receptor. It includes a compilation of available quantitative binding data, detailed experimental protocols for assessing receptor binding and downstream signaling, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tachykinin pharmacology and the development of novel therapeutics targeting the NK1 receptor.

Introduction to Substance P and the NK1 Receptor

Substance P is an 11-amino acid peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, essential for their biological activity.[2] The primary receptor for Substance P is the NK1 receptor, a transmembrane protein that, upon activation, couples to heterotrimeric G proteins, predominantly of the Gq/11 and Gs families.[3] This coupling initiates downstream signaling cascades, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively.

The C-terminal fragments of Substance P have been shown to retain significant biological activity. Notably, Substance P (5-11) (Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) has been identified as a major metabolite of Substance P and is known to bind to and activate the NK1 receptor. Understanding the binding characteristics and functional consequences of Substance P (5-11) interaction with the NK1 receptor is critical for the development of selective agonists and antagonists with therapeutic potential.

Quantitative Binding Affinity Data

While extensive research has been conducted on the binding of Substance P and various synthetic ligands to the NK1 receptor, specific high-affinity radioligand binding studies detailing the Ki or Kd values for the unmodified Substance P (5-11) fragment are not abundantly available in peer-reviewed literature. However, comparative studies and functional assays provide valuable insights into its binding and potency.

The available quantitative data for Substance P and related ligands are summarized in the tables below. These values provide a benchmark for assessing the affinity of C-terminal fragments like Substance P (5-11).

Table 1: Binding Affinity of Substance P and Antagonists at the NK1 Receptor

LigandReceptor SpeciesCell Line/TissueRadioligandKd (nM)Ki (nM)Reference
[3H]Substance PRatTransfected CHO cells[3H]Substance P0.33 ± 0.13-
RP 67580RatTransfected CHO cells[3H]RP 675801.22 ± 0.27-
Substance PHumanCHO cells[125I]SP-0.41
Substance PRatBrain synaptosomal membranes[125I]BH-SP-0.37

Table 2: Functional Potency of Substance P and its Analogs

LigandAssayPreparationEC50 (nM)Relative PotencyReference
[AcGln5, Pro9] SP(5-11)Guinea-pig isolated ileum testGuinea-pig ileum-> Substance P
SP(4-11)Guinea-pig isolated ileum testGuinea-pig ileum-< Substance P
[Cys5,9] SP(4-11)Guinea-pig isolated ileum testGuinea-pig ileum-< SP(4-11)
PhysalaeminWheal ProductionHuman Skin-2.0 (vs SP=1.0)
SP(4-11)Wheal ProductionHuman Skin-0.4 (vs SP=1.0)

Note: The data for [AcGln5, Pro9] SP(5-11) indicates it is more potent than Substance P in a functional assay, suggesting that the (5-11) fragment is a key determinant of activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of ligands to the NK1 receptor and the subsequent cellular responses.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Substance P (5-11)) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Diagram of the Radioligand Binding Assay Workflow

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from transfected CHO cells) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Substance P) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (e.g., Substance P (5-11)) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the NK1 receptor (e.g., transfected CHO cells).

  • Radioligand: Tritiated Substance P ([³H]SP) or Iodinated Substance P ([¹²⁵I]BH-SP).

  • Test Compound: Substance P (5-11) or other ligands of interest.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound (Substance P (5-11)).

    • 50 µL of radioligand at a concentration close to its Kd value.

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following NK1 receptor activation by an agonist like Substance P (5-11).

Diagram of the Intracellular Calcium Mobilization Assay Workflow

G Intracellular Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture NK1-expressing cells (e.g., HEK293 or CHO cells) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Stimulation Add agonist (e.g., Substance P (5-11)) Baseline->Stimulation Fluorescence_Measurement Record changes in fluorescence over time Stimulation->Fluorescence_Measurement Analysis Calculate EC50 value Fluorescence_Measurement->Analysis

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the NK1 receptor.

  • Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P (5-11) or other agonists.

  • Fluorescence Plate Reader or Microscope.

Procedure:

  • Cell Plating: Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader.

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Addition: Add different concentrations of the agonist (Substance P (5-11)) to the wells.

  • Signal Detection: Immediately start recording the fluorescence signal for a period of 1-5 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP Accumulation Assay

This protocol describes a method to measure the accumulation of cyclic AMP (cAMP) in response to NK1 receptor activation, which can couple to Gs proteins.

G cluster_prep Preparation & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture NK1-expressing cells PDE_Inhibitor Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) Cell_Culture->PDE_Inhibitor Agonist_Treatment Treat cells with agonist (e.g., Substance P (5-11)) PDE_Inhibitor->Agonist_Treatment Cell_Lysis Lyse cells to release intracellular cAMP Agonist_Treatment->Cell_Lysis cAMP_Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Analysis Calculate EC50 value cAMP_Detection->Analysis

Caption: Gq/11-mediated signaling cascade upon NK1 receptor activation.

Gs Signaling Pathway

The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Diagram of the NK1 Receptor Gs Signaling Pathway

G NK1 Receptor Gs Signaling Pathway SP_5_11 Substance P (5-11) NK1R NK1 Receptor SP_5_11->NK1R binds Gs Gs Protein NK1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gs-mediated signaling cascade upon NK1 receptor activation.

Conclusion

Substance P (5-11), a C-terminal heptapeptide of Substance P, is a biologically active ligand for the NK1 receptor. While precise quantitative binding affinity data for the unmodified fragment remains to be fully elucidated, functional studies demonstrate its significant potency, in some cases exceeding that of the parent peptide. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pharmacology of Substance P (5-11) and other NK1 receptor ligands. Further characterization of the binding kinetics and functional selectivity of Substance P fragments will be instrumental in the design of novel therapeutics with improved efficacy and side-effect profiles for a range of disorders, including pain, inflammation, and psychiatric conditions.

References

An In-depth Technical Guide to Substance P (5-11): Structure, Chemical Properties, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and signaling mechanisms of Substance P (5-11), the C-terminal heptapeptide fragment of the neuropeptide Substance P. This document is intended for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of this significant biological molecule.

Introduction

Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family. Its C-terminal fragment, Substance P (5-11), with the amino acid sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a biologically active metabolite that plays a crucial role in various physiological and pathological processes.[1] It primarily exerts its effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Understanding the specific properties and actions of SP (5-11) is critical for the development of targeted therapeutics for conditions involving pain, inflammation, and neurogenic responses.

Structure of Substance P (5-11)

The primary structure of Substance P (5-11) is a linear sequence of seven amino acids with an amidated C-terminus.

Amino Acid Sequence: Gln - Gln - Phe - Phe - Gly - Leu - Met - NH₂

The three-dimensional structure of Substance P (5-11) is not characterized by a single, rigid conformation in solution. Instead, it exhibits considerable flexibility. Conformational studies on the full-length Substance P suggest that the C-terminal region, which includes the (5-11) sequence, can adopt various conformations, including helical and extended structures, depending on the environment. This flexibility is likely crucial for its interaction with the NK1R.

Chemical Properties of Substance P (5-11)

A summary of the key chemical properties of Substance P (5-11) is presented in the table below.

PropertyValueSource/Method
Molecular Formula C₄₁H₆₀N₁₀O₉SMass Spectrometry
Molecular Weight 869.05 g/mol Mass Spectrometry
Isoelectric Point (pI) Estimated to be around 5.5-6.0Calculated based on amino acid composition
Solubility Soluble in water and aqueous buffers. Solubility can be enhanced by sonication. For highly concentrated solutions or in case of precipitation, the use of a small amount of DMSO followed by dilution is recommended.General peptide solubility guidelines[2][3][4]
Lipophilicity (logP) LogP values for radiolabeled analogs of SP fragments are in the range of -0.3 to +0.6 and -2.5 to -5.0, indicating that modifications significantly impact lipophilicity.[5] The native SP (5-11) is expected to have moderate lipophilicity due to the presence of both hydrophobic (Phe, Leu, Met) and hydrophilic (Gln) residues.Experimental data on radiolabeled analogs
Stability Stable in aqueous solution at 4°C for extended periods. Enzymatic degradation occurs in biological matrices like human serum, with a half-life ranging from seconds to minutes in tissues. It can be degraded by various peptidases.Stability studies in various media

Signaling Pathways of Substance P (5-11)

Substance P (5-11) is an agonist of the neurokinin-1 receptor (NK1R). Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. Notably, SP (5-11) can act as a biased agonist, preferentially activating certain signaling pathways over others compared to the full-length Substance P.

The primary signaling pathway involves the coupling of NK1R to G proteins. Specifically, Substance P and its C-terminal fragments can activate both Gαq and Gαs proteins.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).

Studies have shown that while full-length Substance P potently activates both Gαq and Gαs pathways, N-terminally truncated fragments like SP (5-11) show a diminished ability to stimulate cAMP production while retaining their activity to increase intracellular calcium. This biased agonism suggests that different structural features of the ligand are responsible for coupling to different G proteins, leading to distinct physiological responses.

Below is a DOT diagram illustrating the signaling pathways activated by Substance P (5-11).

Substance_P_5_11_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling SP(5-11) SP(5-11) NK1R NK1R SP(5-11)->NK1R binds Gaq Gαq NK1R->Gaq activates Gas Gαs (diminished activation) NK1R->Gas activates PLC Phospholipase C (PLC) Gaq->PLC stimulates AC Adenylyl Cyclase (AC) Gas->AC stimulates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Ca Cellular Response (e.g., Neurotransmission, Inflammation) Ca2->Cellular_Response_Ca PKC->Cellular_Response_Ca PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_cAMP Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_cAMP Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Functional Characterization start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling1 Amino Acid Coupling (Fmoc-Met-OH, HBTU/DIPEA) deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 repeat Repeat for Gln, Gln, Phe, Phe, Gly, Leu wash1->repeat repeat->deprotection1 Next Amino Acid cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage Final Amino Acid precipitation Precipitation (Cold Ether) cleavage->precipitation crude_peptide Crude Substance P (5-11) precipitation->crude_peptide rphplc Reverse-Phase HPLC (C18) crude_peptide->rphplc purity_analysis Purity Check (Analytical HPLC) rphplc->purity_analysis mass_spec Identity Confirmation (Mass Spectrometry) purity_analysis->mass_spec lyophilization Lyophilization mass_spec->lyophilization pure_peptide Pure Substance P (5-11) lyophilization->pure_peptide solubility_test Solubility & Stability Testing pure_peptide->solubility_test binding_assay Receptor Binding Assay (NK1R) pure_peptide->binding_assay functional_assays Functional Assays (Calcium, cAMP) pure_peptide->functional_assays final_data Data Analysis & Interpretation solubility_test->final_data binding_assay->final_data functional_assays->final_data

References

The Physiological Role of Endogenous Substance P (5-11): A Technical Guide to a Biased Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain, inflammation, and mood regulation. Following its release, SP is subject to rapid enzymatic degradation, yielding a variety of N- and C-terminal fragments. Among these, the C-terminal heptapeptide, Substance P (5-11) [SP(5-11)], has been identified as a major and abundant endogenous metabolite.[1][2][3] This technical guide provides an in-depth exploration of the physiological role of SP(5-11), with a particular focus on its function as a biased agonist at the neurokinin-1 receptor (NK-1R). By preferentially activating specific downstream signaling pathways, SP(5-11) elicits a distinct cellular response compared to its parent peptide, Substance P. This guide summarizes the current understanding of SP(5-11) biochemistry, its unique signaling properties, and its physiological consequences, supported by quantitative data and detailed experimental methodologies.

Generation and Metabolism of Substance P (5-11)

Endogenous SP(5-11) is not directly secreted but is rather a product of the enzymatic cleavage of full-length Substance P. Various cell types, including fibroblasts, endothelial cells, and macrophages, have been shown to metabolize SP into its fragments.[1][2] In the spinal cord, prolyl endopeptidase has been identified as a key enzyme in the N-terminal processing of SP, leading to the formation of fragments such as SP(5-11). The C-terminal sequence of SP, particularly residues 6-11, is essential for its interaction with the NK-1 receptor.

Receptor Binding and Affinity

SP(5-11) exerts its biological effects through binding to the NK-1 receptor, a G-protein coupled receptor. While direct comparative binding affinity studies between SP and SP(5-11) are not extensively reported, studies on modified and radiolabeled analogs of SP(5-11) have demonstrated a high affinity for the NK-1 receptor, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) in the nanomolar range. This indicates that despite the N-terminal truncation, SP(5-11) retains a strong ability to bind to its cognate receptor.

Biased Agonism and Differential Signaling

The most striking feature of SP(5-11) is its role as a biased agonist at the NK-1 receptor. While full-length SP potently activates both Gαq and Gαs signaling pathways, leading to an increase in intracellular calcium ([Ca2+]i) and cyclic adenosine monophosphate (cAMP) respectively, SP(5-11) and other N-terminally truncated metabolites show a strong preference for the Gαq pathway. They retain the ability to induce robust intracellular calcium mobilization but have a significantly diminished capacity to stimulate cAMP accumulation. This biased signaling is attributed to the absence of the N-terminal amino acids of SP, which are crucial for the potent activation of the Gαs pathway.

Signaling Pathway of Substance P vs. Substance P (5-11) at the NK-1 Receptor

cluster_ligands Ligands cluster_receptor Cell Membrane cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response SP Substance P (1-11) NK1R NK-1 Receptor SP->NK1R High Affinity SP511 Substance P (5-11) SP511->NK1R High Affinity Gq Gαq NK1R->Gq Strongly Activated by SP & SP(5-11) Gs Gαs NK1R->Gs Activated by SP, Weakly by SP(5-11) PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Ca ↑ [Ca2+]i PLC->Ca cAMP ↑ [cAMP] AC->cAMP Ca_response e.g., Neurotransmission, Inflammation Ca->Ca_response cAMP_response e.g., Gene Expression, Cell Proliferation cAMP->cAMP_response

Caption: Differential signaling pathways of Substance P and Substance P (5-11).

Quantitative Analysis of Signaling

The biased agonism of SP(5-11) is quantitatively supported by in vitro studies measuring second messenger accumulation in response to receptor activation.

LigandSignaling PathwayPotency (-log EC50 M)Reference(s)
Substance P (1-11) [Ca2+]i Mobilization8.5 ± 0.3
cAMP Accumulation7.8 ± 0.1
Substance P (5-11) [Ca2+]i MobilizationActive (precise EC50 not reported in comparative studies)
cAMP Accumulation6.2 ± 0.5
Substance P (6-11) [Ca2+]i Mobilization8.07 ± 0.27
cAMP Accumulation6.78 ± 0.27

Note: A lower -log EC50 value corresponds to a higher EC50 and therefore lower potency.

Physiological Consequences of Biased Agonism

The differential signaling of SP(5-11) translates into distinct physiological effects compared to the full-length peptide. Since many cellular processes, such as the regulation of NF-κB activity, cell proliferation, wound healing, and cyclooxygenase-2 (COX-2) expression, are dependent on the cAMP pathway, the inability of SP(5-11) to robustly stimulate this second messenger results in a significantly attenuated or absent effect on these functions.

Conversely, in physiological processes primarily driven by intracellular calcium mobilization, SP(5-11) is expected to remain active. A notable example is its effect on the central nervous system. A long-acting analog of SP(5-11), [Glp5,(Me)Phe8,Sar9] Substance P (5-11), has been shown to increase motor activity and selectively activate dopamine metabolism in the mesolimbic and mesocortical pathways in rats. This suggests a role for endogenous SP(5-11) in modulating dopaminergic neurotransmission and related behaviors. Furthermore, SP(5-11) is actively taken up by glial cells and nerve terminals, which may represent a mechanism for terminating the synaptic action of Substance P.

Experimental Protocols

In Vitro Metabolism of Substance P

This protocol describes a general method for studying the metabolism of SP by cultured cells.

Objective: To identify and quantify the metabolites of Substance P produced by a specific cell type.

Methodology:

  • Cell Culture: Culture cells of interest (e.g., primary fibroblasts, endothelial cells, or macrophages) to near confluency in appropriate media.

  • Incubation: Wash the cells with a buffered salt solution and incubate them with a known concentration of Substance P (e.g., 1 µM) at 37°C for a defined period (e.g., 1-4 hours).

  • Sample Collection: At various time points, collect aliquots of the cell culture supernatant.

  • Sample Preparation: Immediately quench the enzymatic activity by adding an acid (e.g., formic acid) to the collected supernatant.

  • Analysis by LC-MS/MS: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the SP fragments based on their mass-to-charge ratio. Quantify the fragments by comparing their peak areas to those of known standards.

Workflow for In Vitro Metabolism Study

A 1. Culture Cells to Confluency B 2. Incubate with Substance P A->B C 3. Collect Supernatant Aliquots B->C D 4. Quench Reaction (e.g., with acid) C->D E 5. Analyze by LC-MS/MS D->E F 6. Identify and Quantify Metabolites E->F

Caption: Experimental workflow for in vitro metabolism of Substance P.
In Vivo Assessment of Motor Activity (Open Field Test)

This protocol is used to assess general locomotor activity and anxiety-like behavior in rodents following the administration of a test compound, such as a SP(5-11) analog.

Objective: To measure changes in motor activity and exploratory behavior.

Methodology:

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The floor is typically divided into a grid of equal-sized squares, distinguishing between the center and peripheral zones.

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the SP(5-11) analog or vehicle control via the desired route (e.g., intracerebral injection).

  • Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 15-30 minutes).

  • Data Collection: Record the animal's behavior using an overhead video camera.

  • Behavioral Analysis: Analyze the video recordings to quantify various parameters, including:

    • Locomotor Activity: Total distance traveled, number of grid lines crossed.

    • Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency (standing on hind legs).

    • Anxiety-like Behavior: Thigmotaxis (remaining close to the walls), grooming frequency, and defecation boli count.

In Vivo Measurement of Dopamine Metabolism (Microdialysis)

This protocol allows for the in vivo sampling of neurotransmitters and their metabolites from specific brain regions of awake, freely moving animals.

Objective: To measure the extracellular concentrations of dopamine and its metabolites (e.g., DOPAC, HVA) in a specific brain region following administration of a SP(5-11) analog.

Methodology:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine and its metabolites.

  • Compound Administration: Administer the SP(5-11) analog or vehicle.

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.

  • Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify dopamine, DOPAC, and HVA.

Conclusion and Future Directions

Endogenous Substance P (5-11) is not merely an inactive degradation product but a functionally distinct neuropeptide that acts as a biased agonist at the NK-1 receptor. Its ability to selectively activate the Gαq-mediated intracellular calcium pathway while sparing the Gαs-cAMP pathway provides a sophisticated mechanism for fine-tuning the physiological effects of the Substance P system. This biased agonism has significant implications for drug development, suggesting that targeting specific signaling arms of the NK-1 receptor could lead to more selective therapeutic agents with fewer side effects. For researchers and drug development professionals, understanding the nuanced physiological role of SP(5-11) opens new avenues for investigating the complex biology of the tachykinin system and for designing novel therapeutics for a range of disorders, from chronic pain and inflammation to neurological and psychiatric conditions. Future research should focus on further elucidating the specific physiological and pathological contexts in which the biased signaling of SP(5-11) is most relevant and on developing selective pharmacological tools to dissect its functions.

References

An In-depth Technical Guide to Substance P (5-11) Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, Substance P (5-11), are crucial mediators in a variety of physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1][2] These peptides exert their effects primarily through the neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Understanding the intricate signaling pathways activated by Substance P (5-11) is paramount for the development of novel therapeutics targeting NK1R-mediated conditions. This guide provides a comprehensive overview of the core signaling cascades initiated by Substance P (5-11), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways

Substance P (5-11) binds to and activates the NK1 receptor, which subsequently couples to heterotrimeric G proteins to initiate downstream signaling cascades. The primary signaling pathways activated by Substance P (5-11) involve Gαq and, to a lesser extent, Gαs.

Gαq-Mediated Pathway: PLC Activation and Calcium Mobilization

Upon binding of Substance P (5-11) to the NK1R, the Gαq subunit is activated, leading to the stimulation of phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key signaling event that mediates many of the physiological effects of Substance P.

MAPK/ERK Pathway Activation

The increase in intracellular calcium and the activation of DAG lead to the stimulation of protein kinase C (PKC). PKC, in turn, can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. Activation of the ERK1/2 pathway is a critical downstream event that regulates cellular processes such as proliferation, differentiation, and survival.

Gαs-Mediated Pathway: Adenylyl Cyclase and cAMP Production

While the Gαq pathway is the predominant signaling cascade for Substance P and its fragments, there is evidence that the NK1R can also couple to Gαs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, studies have shown that N-terminal truncated fragments of Substance P, such as Substance P (5-11) and Substance P (6-11), are less effective at stimulating cAMP accumulation compared to the full-length peptide, suggesting a biased agonism towards the Gαq pathway. Full-length Substance P has been shown to increase cAMP with a -log EC50 of 7.8 ± 0.1 M.

Quantitative Data

The following table summarizes the available quantitative data for Substance P and its fragments in activating downstream signaling pathways.

LigandAssayParameterValueCell LineReference
Substance PIntracellular Calcium Mobilization-log EC50 (M)8.5 ± 0.3HEK293
Substance PcAMP Accumulation-log EC50 (M)7.8 ± 0.1HEK293
Substance P (6-11)cAMP AccumulationActivityLittle to no activity3T3
DOTA-[Thi8,Met(O2)11]-SPNK1R BindingKd (nM)2.46 ± 0.43U373MG

Signaling Pathway Diagrams

Substance P (5-11) Gαq Signaling Pathway

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_5_11 Substance P (5-11) NK1R NK1 Receptor SP_5_11->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca2+ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC Activates MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) PKC->MAPK_cascade Activates pERK pERK1/2 MAPK_cascade->pERK Phosphorylates Cellular_Response Cellular Response (Proliferation, etc.) pERK->Cellular_Response Leads to

Caption: Gαq-mediated signaling cascade initiated by Substance P (5-11) binding to the NK1 receptor.

Substance P (5-11) Gαs Signaling Pathway

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_5_11 Substance P (5-11) NK1R NK1 Receptor SP_5_11->NK1R Binds Gs Gαs NK1R->Gs Activates (Weakly) AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Leads to

Caption: Gαs-mediated signaling cascade initiated by Substance P (5-11), showing weaker activation.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is adapted for determining the binding affinity of unlabeled ligands, such as Substance P (5-11), to the NK1 receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the NK1 receptor.

  • Radiolabeled NK1R ligand (e.g., [3H]-Substance P).

  • Unlabeled Substance P (5-11) or other test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound (Substance P (5-11)).

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled compound.

  • Add the cell membranes expressing the NK1 receptor to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Calculate the IC50 value, and then determine the Ki (dissociation constant) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to Substance P (5-11) stimulation using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Cells expressing the NK1 receptor.

  • Substance P (5-11).

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Fluorescence plate reader or microscope.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

  • Wash the cells with HBS to remove excess dye.

  • Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add Substance P (5-11) at various concentrations to the wells.

  • Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm with excitation at ~494 nm.

  • Data Analysis: Calculate the change in fluorescence intensity or ratio from baseline to determine the intracellular calcium response. Plot the response against the log concentration of Substance P (5-11) to determine the EC50 value.

Western Blot for Phosphorylated ERK1/2

This protocol outlines the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation following stimulation with Substance P (5-11).

Materials:

  • Cells expressing the NK1 receptor.

  • Substance P (5-11).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight before the experiment to reduce basal ERK phosphorylation.

  • Stimulate the cells with various concentrations of Substance P (5-11) for a specific time course (e.g., 5, 10, 20 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

cAMP Accumulation Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to Substance P (5-11) stimulation.

Materials:

  • Cells expressing the NK1 receptor.

  • Substance P (5-11).

  • Forskolin (as a positive control and for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

  • Cell lysis buffer (if required by the kit).

  • Plate reader compatible with the chosen assay format.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • For studying potential Gs coupling, stimulate the cells with various concentrations of Substance P (5-11).

  • For studying potential Gi coupling, pre-stimulate the cells with forskolin to induce a submaximal level of cAMP, and then add Substance P (5-11).

  • Incubate for a specified time at 37°C.

  • Lyse the cells (if necessary, depending on the kit).

  • Follow the specific instructions of the cAMP assay kit to measure the cAMP concentration. This typically involves a competitive immunoassay or an enzyme-based reaction that generates a detectable signal (e.g., fluorescence, luminescence, or color).

  • Read the plate using the appropriate plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve. Plot the cAMP concentration against the log concentration of Substance P (5-11) to determine the EC50 value.

Experimental Workflow Diagrams

General Workflow for Studying SP (5-11) Signaling

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (NK1R-expressing cells) start->cell_culture stimulation Stimulation with Substance P (5-11) cell_culture->stimulation ca_assay Calcium Mobilization Assay stimulation->ca_assay erk_assay pERK Western Blot stimulation->erk_assay camp_assay cAMP Accumulation Assay stimulation->camp_assay data_analysis Data Analysis (EC50, etc.) ca_assay->data_analysis erk_assay->data_analysis camp_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for investigating the signaling pathways of Substance P (5-11).

Logical Relationship of Signaling Events

Logical_Relationship SP_binding Substance P (5-11) binds to NK1R gq_activation Gαq Activation SP_binding->gq_activation gs_activation Gαs Activation (Weak) SP_binding->gs_activation plc_activation PLC Activation gq_activation->plc_activation ac_activation Adenylyl Cyclase Activation gs_activation->ac_activation ip3_dag IP3 & DAG Production plc_activation->ip3_dag camp_production cAMP Production ac_activation->camp_production ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc_activation PKC Activation ip3_dag->pkc_activation cellular_effects Cellular Effects camp_production->cellular_effects ca_release->pkc_activation ca_release->cellular_effects mapk_activation MAPK/ERK Pathway Activation pkc_activation->mapk_activation mapk_activation->cellular_effects

Caption: Logical flow of the key molecular events in Substance P (5-11) signaling.

References

Substance P (5-11) in the Central Nervous System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes within the central nervous system (CNS), including pain transmission, inflammation, and mood regulation. Upon release, Substance P is subject to enzymatic cleavage, yielding various fragments with distinct biological activities. Among these, the C-terminal heptapeptide, Substance P (5-11) (SP 5-11), has emerged as a significant metabolite that actively participates in neuronal signaling. This technical guide provides a comprehensive overview of the expression, measurement, and functional analysis of Substance P (5-11) in the CNS, tailored for researchers and professionals in drug development.

Data Presentation: Quantitative Distribution of Substance P C-Terminal Fragments in the Rat CNS

The concentration of C-terminal fragments of Substance P, which predominantly co-migrate with synthetic Substance P (5-11) during high-performance liquid chromatography (HPLC), has been quantified in various regions of the rat central nervous system. These fragments represent a small but significant portion of the total Substance P content.

Brain RegionC-Terminal Fragment Levels (% of Parent Substance P)[1]
Brain Areas Rich in Substance P1-2%
Spinal Cord1-2%

Note: The levels of the N-terminal fragment SP (1-7) were observed to be consistently higher, particularly in the spinal cord where they were three to five times more abundant than the C-terminal fragments.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of Substance P (5-11) in the CNS. Below are protocols for key experimental techniques.

Quantification of Substance P (5-11) by Radioimmunoassay (RIA) Coupled with HPLC

This method allows for the specific measurement of Substance P (5-11) by first separating it from the parent peptide and other fragments.

Protocol:

  • Tissue Homogenization:

    • Dissect the desired brain region (e.g., substantia nigra, striatum, hypothalamus, spinal cord) on ice.

    • Homogenize the tissue in 1 M acetic acid to prevent enzymatic degradation.

  • Chromatographic Separation:

    • Utilize a reversed-phase high-performance liquid chromatography (HPLC) system to separate Substance P and its fragments.

    • The specific column and gradient conditions should be optimized for the separation of the heptapeptide from the undecapeptide and other metabolites.

  • Radioimmunoassay:

    • Collect the HPLC fraction corresponding to the elution time of a synthetic Substance P (5-11) standard.

    • Perform a competitive radioimmunoassay using a C-terminally directed Substance P antibody. These antibodies recognize the C-terminal sequence shared by both Substance P and SP (5-11).

    • Incubate the sample with the antibody and a known amount of radiolabeled Substance P (e.g., ¹²⁵I-SP).

    • Precipitate the antibody-bound fraction and measure the radioactivity using a gamma counter.

    • Quantify the amount of Substance P (5-11) in the sample by comparing the results to a standard curve generated with known concentrations of synthetic Substance P (5-11).

Localization of Substance P (5-11) by Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of the anatomical distribution of Substance P C-terminal fragments within brain tissue.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

    • Post-fix the brain overnight in the same fixative and then transfer to a sucrose solution for cryoprotection.

    • Section the brain using a cryostat or vibratome.

  • Immunostaining:

    • Wash the sections in PBS to remove the cryoprotectant.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block non-specific binding sites with a blocking solution (e.g., PBS containing normal serum and a detergent like Triton X-100).

    • Incubate the sections with a primary antibody that specifically recognizes the C-terminal end of Substance P. Several commercial polyclonal and monoclonal antibodies are available that target this epitope.

    • Wash the sections in PBS and incubate with a biotinylated secondary antibody raised against the host species of the primary antibody.

    • Amplify the signal using an avidin-biotin-horseradish peroxidase (HRP) complex.

    • Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Microscopy:

    • Mount the stained sections on slides, dehydrate, and coverslip.

    • Examine the sections under a light microscope to determine the cellular and subcellular localization of Substance P C-terminal-like immunoreactivity.

Detection of Preprotachykinin-A (PPT-A) mRNA by In Situ Hybridization (ISH)

In situ hybridization is used to identify the cells that are actively transcribing the gene for the precursor of Substance P, preprotachykinin-A.

Protocol:

  • Probe Preparation:

    • Synthesize a labeled antisense RNA probe complementary to the mRNA sequence of PPT-A. Probes can be labeled with radioactive isotopes (e.g., ³⁵S) or non-radioactive labels (e.g., digoxigenin).

  • Tissue Preparation:

    • Prepare fresh-frozen brain sections using a cryostat and mount them on coated slides.

  • Hybridization:

    • Fix the tissue sections (e.g., with 4% paraformaldehyde).

    • Pretreat the sections to enhance probe penetration and reduce non-specific binding (e.g., acetylation).

    • Apply the labeled probe in a hybridization buffer and incubate overnight at an appropriate temperature to allow the probe to anneal to the target mRNA.

  • Washing and Detection:

    • Wash the sections under stringent conditions to remove any unbound or non-specifically bound probe.

    • For radioactive probes, expose the slides to autoradiographic film or emulsion.

    • For non-radioactive probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric reaction.

  • Analysis:

    • Analyze the slides to identify the specific neuronal populations expressing PPT-A mRNA.

Signaling Pathways and Experimental Workflows

Substance P (5-11) Signaling through the NK-1 Receptor

Substance P (5-11) exerts its biological effects by binding to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR). Activation of the NK-1 receptor can initiate multiple downstream signaling cascades.

SP_5_11_Signaling SP_5_11 Substance P (5-11) NK1R NK-1 Receptor SP_5_11->NK1R Binds to Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response1 Cellular Response 1 Ca_release->Cellular_Response1 Cellular_Response2 Cellular Response 2 PKA->Cellular_Response2 PKC->Cellular_Response1

Substance P (5-11) signaling cascade via the NK-1 receptor.

It is noteworthy that while Substance P (5-11) can activate pathways leading to increased intracellular calcium, its efficacy in stimulating cAMP production may be diminished compared to the full-length Substance P peptide.

Experimental Workflow for Substance P (5-11) Analysis in CNS Tissue

A logical workflow is essential for a comprehensive study of Substance P (5-11) in the CNS.

Experimental_Workflow start Start: CNS Tissue Sample homogenization Tissue Homogenization (in acid to prevent degradation) start->homogenization split1 Split Sample homogenization->split1 hplc HPLC Separation split1->hplc For Quantification ihc Immunohistochemistry (IHC) for Localization split1->ihc For Localization ish In Situ Hybridization (ISH) for PPT-A mRNA Localization split1->ish For Gene Expression functional_assays Functional Assays (e.g., IP3/cAMP measurement) split1->functional_assays For Functional Studies ria Radioimmunoassay (RIA) for SP (5-11) Quantification hplc->ria lcms LC-MS/MS Analysis for Fragment Identification hplc->lcms quant_data Quantitative Data (Concentration of SP 5-11) ria->quant_data lcms->quant_data end End: Comprehensive Analysis quant_data->end anatomical_data Anatomical Distribution Data ihc->anatomical_data ish->anatomical_data anatomical_data->end signaling_data Signaling Pathway Activity functional_assays->signaling_data signaling_data->end

Workflow for the analysis of Substance P (5-11) in the CNS.

Conclusion

Substance P (5-11) is an important and biologically active metabolite of Substance P within the central nervous system. Its distinct signaling properties and significant presence, albeit at lower levels than the parent peptide, underscore the need for its specific investigation in neuroscience research and drug development. The methodologies and data presented in this guide provide a robust framework for researchers to explore the role of Substance P (5-11) in CNS function and pathology. Accurate quantification, precise localization, and a thorough understanding of its signaling pathways are essential for elucidating its contribution to neurological health and disease.

References

Substance P (5-11) and Neurogenic Inflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurogenic inflammation is a neurally-driven inflammatory cascade characterized by vasodilation, plasma protein extravasation, and mast cell activation, primarily initiated by the release of neuropeptides from sensory nerve endings.[1][2][3] Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a principal mediator of this process.[2][4] Upon release, SP is rapidly metabolized, yielding various fragments. Among these, the C-terminal heptapeptide, Substance P (5-11), is a significant metabolite that retains biological activity, binding to the Neurokinin-1 receptor (NK-1R) to perpetuate the inflammatory response. This guide provides an in-depth technical overview of the role of SP(5-11) in neurogenic inflammation, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its investigation. The focus is on providing actionable data and methodologies for researchers in neuropharmacology and drug development.

Core Mechanisms: Receptors and Signaling Pathways

Substance P and its C-terminal fragments, including SP(5-11), exert their effects by binding to G protein-coupled receptors (GPCRs). The specific receptor and subsequent signaling cascade determine the physiological outcome.

Neurokinin-1 Receptor (NK-1R) Signaling

The primary receptor for SP and its C-terminal fragments is the Neurokinin-1 Receptor (NK-1R). The C-terminal sequence of SP is critical for this interaction. Binding of SP or SP(5-11) to NK-1R can activate multiple G-protein-dependent pathways, primarily through Gαq and Gαs.

  • Gαq Pathway: Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gαs Pathway: Activation stimulates adenylyl cyclase (AC), leading to the production of cyclic adenosine monophosphate (cAMP).

These initial signals lead to the activation of downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38), which ultimately results in the activation of transcription factors like NF-κB, a master regulator of pro-inflammatory gene expression.

Interestingly, studies have shown that SP metabolites can differentially activate these pathways. While full-length SP robustly increases both intracellular Ca²⁺ and cAMP, N-terminally truncated fragments like SP(5-11) retain the ability to mobilize Ca²⁺ but lose their capacity to stimulate cAMP accumulation. This metabolic switching suggests that the biological response to SP can be fine-tuned by local peptidase activity.

NK1R_Signaling_Pathway cluster_Gq Gαq Pathway cluster_MAPK Downstream Effects NK1R NK-1R Gq Gαq NK1R->Gq SP_5_11 Substance P (5-11) SP_5_11->NK1R PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC MAPK MAPK (ERK, p38) Ca->MAPK PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: NK-1R signaling cascade initiated by Substance P (5-11).
Mast Cell Activation: A Dual Receptor Model

Mast cells are critical effectors in neurogenic inflammation and can be activated by SP through at least two distinct receptors: the high-affinity NK-1R and the Mas-related G protein-coupled receptor X2 (MRGPRX2). The mode of activation is dependent on the structure of the SP peptide:

  • NK-1R Activation: Mediated by the C-terminus of SP, leading to degranulation.

  • MRGPRX2 Activation: Mediated by the polycationic N-terminus of SP. C-terminally truncated metabolites like SP(1-9) can still activate MRGPRX2, albeit with reduced potency, but are inactive at NK-1R. This dual-receptor mechanism provides another layer of regulatory complexity.

Mast_Cell_Activation cluster_mast_cell Mast Cell SP Full-Length Substance P SP_C_Terminus C-Terminus (incl. 5-11) SP->SP_C_Terminus SP_N_Terminus N-Terminus SP->SP_N_Terminus NK1R NK-1R Degranulation Degranulation (Histamine, TNF-α release) NK1R->Degranulation MRGPRX2 MRGPRX2 MRGPRX2->Degranulation SP_C_Terminus->NK1R Activates SP_N_Terminus->MRGPRX2 Activates

Caption: Dual receptor model for Substance P-mediated mast cell activation.

The Cascade of Neurogenic Inflammation

The release of SP and its active fragments from peripheral sensory nerve terminals initiates a rapid, localized inflammatory response. This process is distinct from classical immunity as it is triggered by neuronal activation rather than by circulating immune cells.

The core events are:

  • Neuropeptide Release: Noxious stimuli (e.g., injury, capsaicin) trigger an action potential in C-fibers, leading to the release of SP and Calcitonin Gene-Related Peptide (CGRP) from peripheral nerve endings.

  • Vasodilation & Plasma Extravasation: SP(5-11), acting via NK-1R on endothelial cells, causes vasodilation and increases vascular permeability. This allows plasma proteins and fluid to leak into the surrounding tissue, causing edema. CGRP potentiates these effects.

  • Mast Cell Degranulation: SP activates nearby mast cells, causing them to release a host of pre-stored and newly synthesized inflammatory mediators, including histamine, tryptase, and cytokines (e.g., TNF-α), which further amplify the inflammatory response and sensitize nociceptors.

Neurogenic_Inflammation_Logic cluster_effects Key Inflammatory Events Stimulus Noxious Stimulus (e.g., Capsaicin, Injury) Sensory_Neuron Sensory C-Fiber Activation Stimulus->Sensory_Neuron Release Release of SP / SP(5-11) from Nerve Terminal Sensory_Neuron->Release Vascular Action on Vasculature (via NK-1R) Release->Vascular Mast_Cell Action on Mast Cells (via NK-1R / MRGPRX2) Release->Mast_Cell Vasodilation Vasodilation Vascular->Vasodilation Extravasation Plasma Extravasation (Edema) Vascular->Extravasation Degranulation Mediator Release (Histamine, Cytokines) Mast_Cell->Degranulation

Caption: Logical flow of the neurogenic inflammation cascade.

Quantitative Data on SP(5-11) and Related Peptides

Quantitative analysis is crucial for understanding the structure-activity relationship of SP fragments and for designing targeted therapeutics. The following tables summarize key data from published literature.

Table 1: Receptor Activation and Second Messenger Signaling

Peptide Receptor Assay Potency (-log EC₅₀ [M] or Qualitative) Reference(s)
Substance P NK-1R Intracellular Ca²⁺ Mobilization 8.5 ± 0.3
Substance P NK-1R cAMP Accumulation 7.8 ± 0.1
SP (N-terminally truncated, e.g., 5-11) NK-1R Intracellular Ca²⁺ Mobilization Retains activity
SP (N-terminally truncated, e.g., 6-11) NK-1R cAMP Accumulation Little to no activity
Substance P MRGPRX2 Mast Cell Activation Active
SP(1-9)-COOH NK-1R Ca²⁺ Mobilization Essentially no activity
SP(1-9)-COOH MRGPRX2 Ca²⁺ Mobilization Active, but with reduced potency vs. SP

| SP(1-7)-COOH | MRGPRX2 | Ca²⁺ Mobilization | No significant activity | |

Table 2: In Vivo Plasma Extravasation (Edema Formation)

Peptide/Agonist Dose Animal Model Key Finding Reference(s)
Substance P 74 ng/kg Rat Increased plasma extravasation in multiple tissues.
[pGlu⁵,Me-Phe⁸,Sar⁹]SP(5-11) 74 ng/kg Rat Stable SP(5-11) analog also increased plasma extravasation.
Substance P 300 pmol/site Mouse (dorsal skin) Induced significant edema formation.
Septide (NK-1R Agonist) 30 pmol/site Mouse (dorsal skin) Potently induced edema formation.
Substance P 74.2 - 742 pmol/site Rat (skin) Dose-dependent plasma extravasation.

| Septide (NK-1R Agonist) | 11.8 - 118 pmol/site | Rat (skin) | More potent than SP in inducing plasma extravasation. | |

Key Experimental Protocols & Workflows

Reproducible experimental models are essential for studying neurogenic inflammation. Below are detailed methodologies for two cornerstone assays.

Protocol: Measurement of Plasma Extravasation (Evans Blue Method)

This protocol quantifies the increase in vascular permeability by measuring the extravasation of Evans Blue dye, which binds to serum albumin.

Methodology:

  • Animal Preparation: Anesthetize an adult rat (e.g., Sprague-Dawley or Wistar strain) via intraperitoneal injection of a suitable anesthetic (e.g., Nembutal, 50 mg/kg). Shave the skin on the back or abdomen for injection sites.

  • Dye Administration: Inject Evans Blue dye (e.g., 20-50 mg/kg in saline) intravenously via a cannulated jugular or tail vein. Allow the dye to circulate for 5-10 minutes.

  • Peptide Injection: Administer intradermal injections (10-50 µL) of SP(5-11), full-length SP, or vehicle control at marked sites on the prepared skin.

  • Incubation: Allow 20-30 minutes for the extravasation to occur. Euthanize the animal via approved methods.

  • Tissue Collection: Excise the skin at the injection sites using a standard-sized punch biopsy tool.

  • Dye Extraction: Incubate each skin sample in formamide (1-2 mL) at 50-60°C for 24 hours to extract the Evans Blue dye.

  • Quantification: Centrifuge the samples to pellet debris. Measure the absorbance of the supernatant using a spectrophotometer at ~620 nm. Calculate the concentration of Evans Blue against a standard curve. Results are typically expressed as µg of dye per mg of tissue.

Evans_Blue_Workflow start Start step1 1. Anesthetize Rat & Prepare Injection Sites start->step1 step2 2. Inject Evans Blue Dye (IV) step1->step2 step3 3. Inject Peptides (Intradermal) step2->step3 step4 4. Euthanize & Excise Skin Samples step3->step4 step5 5. Extract Dye with Formamide step4->step5 step6 6. Measure Absorbance (620 nm) step5->step6 end End: Quantify Extravasation step6->end

Caption: Experimental workflow for the Evans Blue plasma extravasation assay.
Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This in vitro assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules.

Methodology:

  • Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media (e.g., StemPro-34 supplemented with SCF). Plate cells in a 96-well plate (e.g., 5 x 10⁴ cells/well).

  • Cell Washing: Gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove media components.

  • Stimulation: Add varying concentrations of SP(5-11), full-length SP, or other secretagogues (e.g., Compound 48/80 as a positive control) to the wells. Include a vehicle control (buffer only) and a total release control (cells lysed with Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Pellet the cells by centrifugation. Carefully collect the supernatant from each well.

  • Enzyme Assay: In a separate plate, mix a sample of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.

  • Incubation & Reaction Stop: Incubate at 37°C for 60-90 minutes. Stop the enzymatic reaction by adding a high pH stop solution (e.g., glycine buffer).

  • Quantification: Measure the absorbance of the product at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the vehicle control background.

Beta_Hex_Workflow start Start step1 1. Plate Mast Cells (e.g., LAD2) start->step1 step2 2. Stimulate with Peptides (30 min at 37°C) step1->step2 step3 3. Collect Supernatant step2->step3 step4 4. Add pNAG Substrate step3->step4 step5 5. Incubate (60-90 min) & Stop Reaction step4->step5 step6 6. Measure Absorbance (405 nm) step5->step6 end End: Calculate % Degranulation step6->end

Caption: Experimental workflow for the β-hexosaminidase mast cell degranulation assay.

Therapeutic Implications and Future Directions

The central role of the SP/NK-1R axis in neurogenic inflammation makes it a compelling target for therapeutic intervention in a range of inflammatory diseases, including asthma, inflammatory bowel disease, and chronic pain. The development of potent and selective NK-1R antagonists has been a major focus of drug development.

Key considerations for future research include:

  • Metabolite-Specific Signaling: A deeper understanding of how SP metabolism and the resulting fragments like SP(5-11) differentially engage signaling pathways could lead to more sophisticated therapeutics that selectively modulate downstream effects.

  • Receptor Crosstalk: Investigating the interplay between NK-1R and MRGPRX2 on mast cells could reveal novel targets for controlling mast cell-dependent pathologies.

  • In Vivo Models: Utilizing advanced animal models that more closely mimic human inflammatory diseases will be critical for translating preclinical findings into effective therapies.

Conclusion

Substance P(5-11), as a primary active metabolite of Substance P, is a key player in the propagation of neurogenic inflammation. Its ability to activate the NK-1R maintains the signals for vasodilation, plasma extravasation, and mast cell degranulation that define this unique inflammatory process. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers aiming to dissect the mechanisms of neurogenic inflammation and to design novel therapeutics targeting the Substance P pathway. A thorough understanding of the nuanced signaling of SP and its fragments is paramount to advancing this field.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Substance P (5-11)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Substance P (5-11), a heptapeptide fragment of the neuropeptide Substance P. The synthesis is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This protocol is intended for researchers, scientists, and drug development professionals familiar with peptide synthesis techniques. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and graphical representations of the workflow and chemical logic.

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in nociception, inflammation, and mood regulation. The C-terminal fragment, Substance P (5-11), with the sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂, is known to bind to the neurokinin-1 (NK-1) receptor and is a valuable tool in neurological and pharmacological research. Solid-phase peptide synthesis (SPPS) offers an efficient method for obtaining high-purity Substance P (5-11) for these applications. The Fmoc-based strategy is preferred due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.

Materials and Reagents

All amino acids are L-isomers unless otherwise specified.

  • Fmoc-Met-OH

  • Fmoc-Leu-OH

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-Gln(Trt)-OH

  • Rink Amide MBHA resin (loading capacity: 0.69 mmol/g)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Thioanisole

  • Water (HPLC grade)

  • Diisopropyl ether (IPE)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained during the synthesis of a Substance P analogue, which can be considered representative for Substance P (5-11) synthesis.[1]

ParameterValue
Resin Loading Capacity0.69 mmol/g
Amino Acid Coupling Yield95-99%
Overall Crude Peptide Yield~76%
Final Yield (Post-Purification)~53%
Final Peptide Purity>99% (RP-HPLC)

Experimental Protocol

This protocol outlines the manual synthesis of Substance P (5-11) on a 0.1 mmol scale using Rink Amide MBHA resin.

  • Weigh 145 mg of Rink Amide MBHA resin (0.1 mmol) into a fritted peptide synthesis vessel.

  • Swell the resin in DCM for 1 hour, followed by washing with DMF (3 x 5 mL).

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Met) and proceeding to the N-terminus (Gln). The amino acid sequence to be coupled is: Met, Leu, Gly, Phe, Phe, Gln.

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (0.3 mmol), 3 equivalents of HOBt (0.3 mmol), and 3 equivalents of DIC (0.3 mmol) in DMF (2 mL). For the first amino acid coupling to the resin, 5 equivalents of each reagent may be used to maximize loading.[3]

  • Pre-activate the mixture by stirring for 15-20 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIPS, 2.5% thioanisole, and 2.5% water.[1][3]

  • Add the cleavage cocktail (10 mL) to the dried resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether or a 50:50 mixture of petroleum ether and diisopropyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a water/methanol (50:50) solution.

  • Purify the peptide by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • The identity of the peptide can be confirmed by mass spectrometry.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Substance P (5-11) Lyophilization->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Substance P (5-11).

SPPS_Cycle_Logic Start Start with Resin-NH2 Fmoc_Removal Fmoc Removal (Base Treatment) Start->Fmoc_Removal Free_Amine Resin-Peptide-NH2 Fmoc_Removal->Free_Amine Coupling Peptide Bond Formation Free_Amine->Coupling Activation Amino Acid Activation (Coupling Reagents) Activated_AA Fmoc-AA-Activated Activation->Activated_AA Activated_AA->Coupling Elongated_Peptide Resin-Peptide-(AA)n+1-Fmoc Coupling->Elongated_Peptide Elongated_Peptide->Fmoc_Removal Next Cycle Cycle_End End of Cycle Elongated_Peptide->Cycle_End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Substance P (5-11)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible method for the purification of synthetic Substance P (5-11) utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol described herein is designed for researchers, scientists, and professionals in drug development who require a high-purity peptide for their studies. This document provides comprehensive experimental parameters, data presentation in tabular format for clarity, and a visual representation of the workflow to ensure successful implementation.

Introduction

Substance P, a neuropeptide and member of the tachykinin peptide family, plays a significant role in nociception, inflammation, and mood regulation. The C-terminal fragment, Substance P (5-11), retains biological activity and is a crucial tool in neurobiological and pharmacological research. The synthesis of this peptide often results in a crude product containing impurities such as truncated or deletion sequences. Therefore, a reliable purification method is paramount to obtaining a highly pure and active peptide. Reversed-phase HPLC is the standard and most effective technique for the purification of synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[1][2] This note provides a detailed protocol for the purification of synthetic Substance P (5-11) using a C18 stationary phase with a water/acetonitrile gradient system.

Experimental Workflow

The overall workflow for the purification of synthetic Substance P (5-11) by HPLC is depicted below. This process begins with the preparation of the crude synthetic peptide and culminates in the lyophilization of the purified product.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Synthetic Substance P (5-11) Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject Sample Filtration->Injection HPLC_System Equilibrate HPLC System with Mobile Phase A HPLC_System->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution UV_Detection UV Detection (220 nm) Gradient_Elution->UV_Detection Fraction_Collection Collect Fractions UV_Detection->Fraction_Collection Purity_Analysis Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize to obtain pure peptide powder Pooling->Lyophilization

Caption: Experimental workflow for the purification of synthetic Substance P (5-11) by HPLC.

Materials and Methods

Materials:

  • Crude synthetic Substance P (5-11)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

Instrumentation:

  • Preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Analytical HPLC system for purity analysis.

  • Lyophilizer

HPLC Columns: The selection of the appropriate C18 column is critical for successful purification. Both analytical and preparative scale columns are required.

ParameterAnalytical HPLCSemi-Preparative HPLC
Stationary Phase C18 silicaC18 silica
Column Dimensions 4.6 x 250 mm10 x 250 mm
Particle Size 5 µm5 µm
Pore Size 100-120 Å100-120 Å
Example Column Nucleosil 100-5 C18Jupiter Proteo 4µm 90 Å

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water (v/v)

  • Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

All mobile phases should be freshly prepared, filtered, and degassed prior to use.

Protocols

1. Sample Preparation:

  • Dissolve the crude synthetic Substance P (5-11) in Mobile Phase A to a concentration of approximately 5-10 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Semi-Preparative HPLC Purification:

  • Equilibrate the semi-preparative HPLC system with the C18 column at the initial conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the major peak, which is the target Substance P (5-11) peptide.

HPLC Gradient Conditions:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09554.0
59554.0
3555454.0
405954.0
455954.0
509554.0
609554.0

Note: The gradient may need to be optimized based on the specific crude peptide profile and the HPLC system used.

3. Purity Analysis of Collected Fractions:

  • Analyze an aliquot of each collected fraction using an analytical HPLC system with a C18 column.

  • Use a faster gradient for the analytical run to reduce analysis time.

Analytical HPLC Gradient Conditions:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09551.0
2055451.0
255951.0
309551.0

4. Pooling and Lyophilization:

  • Based on the analytical HPLC results, pool the fractions that contain the pure Substance P (5-11) (typically >95% purity).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to obtain a dry, fluffy white powder of the purified peptide.

Results and Discussion

The described RP-HPLC method effectively separates Substance P (5-11) from synthesis-related impurities. The use of a C18 column provides excellent resolution and recovery. The retention time of Substance P (5-11) will vary depending on the specific column and HPLC system but is expected to elute as a sharp, well-defined peak under the specified gradient conditions. Purity analysis of the collected fractions by analytical HPLC confirms the homogeneity of the purified peptide. The final lyophilized product should be a white powder with a purity of >95%.

Signaling Pathway Logical Relationship

While this document focuses on the purification of Substance P (5-11), it is important to understand its biological context. Substance P exerts its effects by binding to the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. The diagram below illustrates the logical relationship in this signaling pathway.

Signaling_Pathway SP Substance P (5-11) NK1R NK-1 Receptor SP->NK1R Binds to G_Protein Gq/11 G-protein NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Application Notes and Protocols for Radiolabeling Substance P (5-11) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its receptors, particularly the neurokinin-1 receptor (NK1R), are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and cancer.[1] The C-terminal fragment, Substance P (5-11), retains high affinity for the NK1R, making it an attractive vector for targeted delivery of radionuclides for in vivo imaging and therapy.[1] Overexpression of NK1R in various tumors, such as glioblastoma, makes it a promising target for molecular imaging and targeted radionuclide therapy.[2][3]

These application notes provide an overview and detailed protocols for the radiolabeling of Substance P (5-11) analogues with various radionuclides for use in preclinical in vivo imaging studies, primarily with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Principle of In Vivo Imaging with Radiolabeled Substance P (5-11)

The fundamental principle involves conjugating a Substance P (5-11) analogue to a chelating agent, which then securely incorporates a radionuclide. This radiolabeled peptide is administered in vivo, where it selectively binds to NK1R-expressing tissues. The emitted radiation from the radionuclide is then detected by a SPECT or PET scanner, allowing for the non-invasive visualization and quantification of NK1R expression.

G Workflow for In Vivo Imaging with Radiolabeled Substance P (5-11) cluster_synthesis Radiopharmaceutical Preparation cluster_invivo In Vivo Application SP Substance P (5-11) Analogue Conjugation Conjugation SP->Conjugation Chelator Bifunctional Chelator (e.g., DOTA, HYNIC) Chelator->Conjugation Conjugate SP(5-11)-Chelator Conjugate Conjugation->Conjugate Radiolabeling Radiolabeling Conjugate->Radiolabeling Radionuclide Radionuclide (e.g., 177Lu, 68Ga) Radionuclide->Radiolabeling Radiolabeled_SP Radiolabeled SP(5-11) Radiolabeling->Radiolabeled_SP QC Quality Control (HPLC, TLC) Radiolabeled_SP->QC Administration Systemic Administration QC->Administration Animal_Model Animal Model (e.g., Tumor Xenograft) Administration->Animal_Model Binding Binding to NK1R on Target Cells Animal_Model->Binding Imaging PET/SPECT Imaging Binding->Imaging Biodistribution Biodistribution Analysis Imaging->Biodistribution

Fig. 1: General workflow for in vivo imaging.

Neurokinin-1 Receptor (NK1R) Signaling Pathway

Upon binding of Substance P, the NK1R, a G-protein coupled receptor (GPCR), activates downstream signaling cascades that mediate cellular responses such as proliferation, migration, and survival. Understanding this pathway is crucial for interpreting the biological consequences of targeting this receptor.

NK1R_Signaling NK1R Signaling Pathway SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq/11 NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration

Fig. 2: Simplified NK1R signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various radiolabeled Substance P (5-11) analogues.

Table 1: Radiolabeling and In Vitro Characteristics

RadiotracerChelator/MethodRadiolabeling Yield (%)Radiochemical Purity (%)In Vitro Stability (24h, Serum)Receptor Affinity (Kd, nM)
SPECT Agents
99mTc-HYNIC-SP(5-11)HYNIC>95>98~44% protein binding2.46 ± 0.43
177Lu-DOTA-SP(5-11)DOTA96-98>98Enzymatic degradation observedHigh affinity in nM range
PET/Theranostic Agents
68Ga-DOTA-SP(5-11)DOTA>95>95Data not availableHigh affinity in nM range
211At-Rh[16aneS4]-SP(5-11)Rhodium complexHighHighHigh in PBS and CSFHigh affinity

Table 2: In Vivo Biodistribution Data (%ID/g in Mice)

Organ99mTc-HYNIC-SP analogue (1h p.i.)177Lu-DOTA-SP analogue (4h p.i.)68Ga-DOTA-SP analogue (1h p.i.)
Blood1.320.25 ± 0.040.5 ± 0.1
Tumor (Glioblastoma Xenograft)3.361.10 ± 0.152.1 ± 0.5
KidneysHigh15.2 ± 2.115.0 ± 3.2
LiverModerate1.5 ± 0.30.8 ± 0.2
LungsNoticeable accumulation0.8 ± 0.20.6 ± 0.1
IntestinesNoticeable accumulation1.2 ± 0.20.9 ± 0.3
Muscle0.480.15 ± 0.030.3 ± 0.1
Tumor/Muscle Ratio7.027.337.0

Data compiled from multiple sources and represent approximate values for comparison. Specific values can vary based on the exact analogue, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: Radiolabeling of HYNIC-Substance P (5-11) with Technetium-99m (99mTc) for SPECT Imaging

This protocol describes the labeling of a Substance P (5-11) analogue conjugated with 6-hydrazinonicotinamide (HYNIC) using 99mTc.

Materials:

  • HYNIC-conjugated Substance P (5-11)

  • 99mTc-pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

  • Tricine

  • Ethylenediamine-N,N'-diacetic acid (EDDA)

  • Stannous chloride (SnCl2·2H2O) solution (freshly prepared in 0.1 M HCl)

  • Sodium acetate buffer (0.5 M, pH 5.2)

  • Sterile, pyrogen-free water for injection

  • 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A for HPLC)

  • 0.1% TFA in acetonitrile (Mobile Phase B for HPLC)

  • C18 Sep-Pak light cartridges

  • Sterile 0.22 µm filters

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HYNIC-SP(5-11) in sterile water.

    • Prepare a fresh solution of SnCl2·2H2O (e.g., 1 mg/mL) in nitrogen-purged 0.1 M HCl.

  • Radiolabeling Reaction:

    • In a sterile vial, combine 10-20 µg of HYNIC-SP(5-11) with 10-15 mg of Tricine and 5 mg of EDDA as coligands in approximately 0.5 mL of sterile water.

    • Add 10-20 µL of the freshly prepared SnCl2 solution.

    • Add 185-370 MBq (5-10 mCi) of Na99mTcO4 to the reaction vial.

    • Adjust the pH to 5.0-6.0 using sodium acetate buffer if necessary.

    • Incubate the reaction mixture at 80-100°C for 15-20 minutes.

  • Purification:

    • After cooling to room temperature, the reaction mixture can be purified using a C18 Sep-Pak cartridge.

    • Pre-condition the cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove hydrophilic impurities.

    • Elute the 99mTc-HYNIC-SP(5-11) with an ethanol/water mixture.

    • The eluate can be passed through a sterile 0.22 µm filter for sterilization.

  • Quality Control:

    • Radiochemical Purity (RCP): Determine by radio-HPLC.

      • Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm).

      • Mobile Phase: Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A typical gradient could be 5-60% B over 20 minutes.

      • Flow Rate: 1 mL/min.

      • Detection: UV (220 nm) and a radioactivity detector.

      • Acceptance Criteria: RCP > 95%.

    • In Vitro Stability: Incubate the final product in human serum at 37°C for various time points (e.g., 1, 4, 24 hours) and analyze by radio-HPLC to assess degradation.

Protocol 2: Radiolabeling of DOTA-Substance P (5-11) with Lutetium-177 (177Lu) for SPECT Imaging and Therapy

This protocol outlines the labeling of a DOTA-conjugated Substance P (5-11) analogue with 177Lu.

Materials:

  • DOTA-conjugated Substance P (5-11)

  • 177LuCl3 solution

  • Ammonium acetate or sodium acetate buffer (0.1 M, pH 4.5-5.5)

  • Sterile, pyrogen-free water for injection

  • DTPA solution (50 mM) for quenching

  • HPLC solvents as described in Protocol 1

  • C18 Sep-Pak light cartridges

  • Sterile 0.22 µm filters

Procedure:

  • Radiolabeling Reaction:

    • In a sterile vial, dissolve 10-20 µg of DOTA-SP(5-11) in acetate buffer.

    • Add 185-740 MBq (5-20 mCi) of 177LuCl3 to the vial.

    • Ensure the final pH of the reaction mixture is between 4.5 and 5.5.

    • Incubate the mixture at 90-95°C for 20-30 minutes.

  • Purification:

    • After cooling, the reaction can be quenched with a small volume of DTPA solution to complex any free 177Lu.

    • Purify the product using a C18 Sep-Pak cartridge as described in Protocol 1.

    • Sterilize the final product by passing it through a 0.22 µm filter.

  • Quality Control:

    • Radiochemical Purity (RCP): Determined by radio-HPLC using the same conditions as in Protocol 1. The expected retention time of the radiolabeled peptide will be different from free 177Lu-DTPA.

    • Acceptance Criteria: RCP > 98%.

    • In Vitro Stability: Assess stability in human serum at 37°C as described previously.

Protocol 3: Radiolabeling of DOTA-Substance P (5-11) with Gallium-68 (68Ga) for PET Imaging

This protocol details the labeling of DOTA-SP(5-11) with 68Ga eluted from a 68Ge/68Ga generator.

Materials:

  • DOTA-conjugated Substance P (5-11)

  • 68Ge/68Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate or HEPES buffer (1 M, pH 4.0-4.5)

  • Sterile, pyrogen-free water for injection

  • HPLC solvents as described in Protocol 1

  • C18 Sep-Pak light cartridges

  • Sterile 0.22 µm filters

Procedure:

  • 68Ga Elution:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.

  • Radiolabeling Reaction:

    • In a sterile vial, place 10-20 µg of DOTA-SP(5-11).

    • Add the 68GaCl3 eluate to the vial.

    • Immediately add buffer to adjust the pH to 3.5-4.5.

    • Incubate the reaction mixture at 95°C for 5-10 minutes.

  • Purification:

    • After cooling, purify the product using a C18 Sep-Pak cartridge as described in Protocol 1.

    • Sterilize the final product by passing it through a 0.22 µm filter.

  • Quality Control:

    • Radiochemical Purity (RCP): Determined by radio-HPLC using similar conditions as in Protocol 1.

    • Acceptance Criteria: RCP > 95%.

    • 68Ge Breakthrough: Measure using a dose calibrator with appropriate settings or by gamma spectroscopy to ensure it is within acceptable limits (<0.001%).

Protocol 4: Radiolabeling of Substance P (5-11) with Astatine-211 (211At) for Targeted Alpha Therapy

This protocol provides a general overview for the astatination of a Substance P (5-11) analogue, which is more complex due to the unique chemistry of astatine.

Materials:

  • Substance P (5-11) analogue with a suitable precursor for astatination (e.g., a stannyl or boronic acid precursor) or a bifunctional linker.

  • 211At solution

  • Oxidizing agent (e.g., N-chlorosuccinimide)

  • Appropriate solvents (e.g., methanol, chloroform)

  • HPLC system for purification and analysis

Procedure:

  • 211At Production and Preparation:

    • 211At is typically produced in a cyclotron. The isolated 211At is prepared in a suitable solvent.

  • Radiolabeling Reaction (example with a stannyl precursor):

    • In a shielded hot cell, dissolve the stannylated SP(5-11) precursor in a suitable solvent.

    • Add the 211At solution and a mild oxidizing agent.

    • Incubate at room temperature or with gentle heating for a short period (5-15 minutes).

  • Purification:

    • Purification is typically performed using radio-HPLC to separate the radiolabeled peptide from unreacted precursors and byproducts.

  • Quality Control:

    • Radiochemical Purity (RCP): Determined by radio-HPLC.

    • In Vivo Stability: Due to the potential for de-astatination in vivo, stability is often assessed by biodistribution studies, looking for uptake in the thyroid and stomach, which would indicate free 211At.

In Vivo Imaging Protocols

Animal Models:

  • For oncology applications, immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of human tumor cell lines expressing NK1R (e.g., U373 MG or T98G glioblastoma cells) are commonly used.

General Imaging Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane or a similar anesthetic.

  • Radiotracer Administration: Inject the radiolabeled Substance P (5-11) analogue intravenously via the tail vein. The injected dose will vary depending on the radionuclide and imaging modality.

    • 99mTc/177Lu (SPECT): Typically 5-20 MBq per mouse.

    • 68Ga (PET): Typically 2-10 MBq per mouse.

  • Imaging Time Points:

    • Dynamic imaging can be performed immediately after injection to assess pharmacokinetics.

    • Static images are typically acquired at time points where optimal tumor-to-background ratios are achieved, commonly 1-4 hours post-injection.

  • Image Acquisition:

    • SPECT/CT: Acquire images using a gamma camera equipped with appropriate collimators for the energy of the radionuclide (e.g., LEHR for 99mTc, MEGP for 177Lu). A CT scan is performed for anatomical co-registration and attenuation correction.

    • PET/CT: Acquire images using a small-animal PET scanner. A CT scan is performed for anatomical localization and attenuation correction.

  • Biodistribution Studies:

    • At selected time points post-injection, animals are euthanized, and organs of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.) are harvested, weighed, and the radioactivity is counted in a gamma counter.

    • Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

These protocols provide a foundation for researchers to develop and utilize radiolabeled Substance P (5-11) analogues for in vivo imaging of NK1R expression. Optimization of these procedures for specific analogues and applications is encouraged.

References

Application Notes and Protocols for Substance P (5-11) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its fragments play crucial roles in a variety of physiological and pathological processes, including pain modulation, inflammation, and neurogenic responses. The C-terminal heptapeptide fragment, Substance P (5-11), has garnered significant interest as it retains biological activity and interacts with neurokinin-1 (NK1) receptors, mediating many of the effects of the full-length peptide. These application notes provide a comprehensive overview of the administration of Substance P (5-11) in rodent models, summarizing key quantitative data and detailing experimental protocols to facilitate research and drug development in this area.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of Substance P (5-11) administration in rodent models.

Table 1: Effects of Intrathecal Substance P (5-11) on Nociception in Rodents

SpeciesAssayDoseEffectReference
RatTail-Flick1.5 µg (ED50)Depression of tail-flick response[1]
MouseScratching/Biting> SPMore potent than full-length SP in inducing scratching and biting
MouseNMDA-induced behaviors4.0 nmolNo inhibition of NMDA-induced licking, biting, and scratching[2]

Table 2: Effects of Intracerebral Substance P (5-11) on Neuronal Activity and Neurotransmitter Release in Rats

Brain RegionAdministration RouteDoseEffectReference
Dorsal Raphe Nucleus (DRN)Microinjection3 µgIncreased mean frequency of neuronal spike discharges from ~5 imp/s to 10.9 imp/s
StriatumIn vitro slice1 nMSignificant increase in dopamine outflow
Dorsal Spinal CordMicrodialysis0.5 mM in perfusateNo significant change in the release of excitatory amino acids

Table 3: Effects of Systemic and Central Administration of Substance P (5-11) on Behavior in Rodents

SpeciesAdministration RouteDoseBehavioral TestEffectReference
RatIntraperitoneal141 µg/kgSpinal Pain SyndromeInhibition of pain paroxysms
RatIntrategmentalNot specifiedOpen FieldNo significant effect on locomotor activity[3]
RatIntracerebroventricular5, 25, 50 nMLocomotor ActivityStimulation and enhancement of locomotor activity
MouseIntrathecal0.1 nmolAversive BehaviorInduced licking and biting

Experimental Protocols

Intracerebroventricular (i.c.v.) Injection in Rats

This protocol describes the administration of Substance P (5-11) directly into the cerebral ventricles of rats.

Materials:

  • Substance P (5-11) peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection cannula (e.g., 30-gauge) connected to a microsyringe pump

  • Dental cement

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic apparatus. Shave and clean the scalp with an antiseptic solution.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target ventricle. For the lateral ventricle, typical coordinates from bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm from the skull surface.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and skull screws. Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.

  • Peptide Preparation: Dissolve Substance P (5-11) in sterile aCSF to the desired concentration immediately before use.

  • Injection: Gently restrain the conscious rat, remove the dummy cannula, and insert the injection cannula connected to the microsyringe. Infuse the Substance P (5-11) solution at a slow, controlled rate (e.g., 0.5-1.0 µl/min). A typical injection volume is 1-5 µl.

  • Post-injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow. Withdraw the injector and replace the dummy cannula. Monitor the animal for any adverse reactions.

Intrathecal (i.t.) Injection in Mice

This protocol details the administration of Substance P (5-11) into the subarachnoid space of the spinal cord in mice.

Materials:

  • Substance P (5-11) peptide

  • Sterile saline (0.9%)

  • Hamilton syringe with a 30-gauge needle

  • Restraining device

Procedure:

  • Animal Handling: Gently restrain the mouse, allowing access to the lumbar region of the back.

  • Injection Site: Palpate the iliac crests and locate the L5-L6 intervertebral space.

  • Peptide Preparation: Dissolve Substance P (5-11) in sterile saline to the desired concentration.

  • Injection: Insert the 30-gauge needle into the intervertebral space. A slight tail-flick is often observed, indicating correct placement in the subarachnoid space. Inject the solution in a small volume (e.g., 5-10 µl) over a few seconds.

  • Post-injection Monitoring: Return the mouse to its cage and observe for behavioral changes as per the experimental design.

Microinjection into the Dorsal Raphe Nucleus (DRN) in Rats

This protocol describes the targeted delivery of Substance P (5-11) into the DRN.

Materials:

  • Substance P (5-11) peptide

  • Sterile aCSF

  • Stereotaxic apparatus

  • Anesthesia

  • Surgical instruments

  • Guide cannula and injection cannula

  • Microsyringe pump

Procedure:

  • Animal Preparation and Surgery: Follow the same initial steps as for i.c.v. cannulation.

  • Stereotaxic Targeting: Drill a burr hole over the DRN. Typical stereotaxic coordinates for the DRN from bregma are: AP -7.8 mm, ML 0.0 mm, DV -5.5 to -6.5 mm from the skull surface[4].

  • Cannula Implantation and Injection: Follow the procedures for cannula implantation, peptide preparation, and injection as described for the i.c.v. protocol, adjusting the infusion volume as needed (typically 0.2-0.5 µl per side).

Mandatory Visualizations

Signaling Pathway of Substance P (5-11) via the NK1 Receptor

SP5_11_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(5-11) SP(5-11) NK1R NK1 Receptor SP(5-11)->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes Anti_apoptosis Anti-apoptosis MAPK->Anti_apoptosis Promotes

Caption: SP (5-11) binding to the NK1 receptor activates Gαq, leading to downstream signaling cascades.

Experimental Workflow for Intracerebral Microinjection and Behavioral Testing```dot

Experimental_Workflow A Animal Acclimation (1 week) B Stereotaxic Surgery (Guide Cannula Implantation) A->B C Post-operative Recovery (1 week) B->C D Habituation to Handling and Test Environment C->D F Intracerebral Microinjection D->F E Substance P (5-11) Solution Preparation E->F G Behavioral Assay (e.g., Open Field, Nociception Test) F->G H Data Collection and Analysis G->H

Caption: Dual role of SP (5-11) in pain: pro-nociceptive spinally and anti-nociceptive via the DRN.

References

Application Notes and Protocols for Targeted Drug Delivery to Tumors using Substance P (5-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter, and its receptors, particularly the neurokinin-1 receptor (NK1R), are increasingly recognized for their role in cancer progression. The NK1R is overexpressed in a multitude of tumor types, including gliomas, pancreatic cancer, and small cell lung cancer, while exhibiting limited expression in healthy tissues.[1][2] This differential expression profile makes the SP/NK1R system an attractive target for the development of targeted cancer therapies. Substance P (5-11), the C-terminal heptapeptide fragment of SP, retains high binding affinity for the NK1R and serves as the primary recognition sequence.[3][4] This characteristic makes SP(5-11) an ideal ligand for delivering cytotoxic agents, such as chemotherapeutics and radionuclides, specifically to tumor cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Upon binding to the NK1R, SP(5-11) conjugates are internalized via a receptor-mediated endocytosis pathway, a clathrin-dependent process.[5] The ligand-receptor complex is trafficked to endosomes, where the acidic environment facilitates the dissociation of the complex. Subsequently, the NK1R is recycled back to the cell surface, while the therapeutic cargo is released into the cytoplasm to exert its cytotoxic effect. This mechanism allows for the intracellular accumulation of the therapeutic agent in cancer cells.

These application notes provide a comprehensive overview and detailed protocols for the utilization of Substance P (5-11) in targeted drug delivery systems for cancer therapy.

Data Presentation

Table 1: In Vitro Binding Affinity and Cellular Uptake of Substance P Analogs
Compound/ConjugateCell LineBinding Affinity (Kd, nM)Cellular Uptake (% of applied dose)Time PointReference
[99mTc]HYNIC-Tyr8-Met(O)11-SPU373MG2.46 ± 0.434.91 ± 0.224 h
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1-11)U373 MGIn nanomolar rangeNot specifiedNot specified
[¹⁷⁷Lu]DOTA-SP(4-11)U373 MGIn nanomolar rangeNot specifiedNot specified
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5-11)U373 MGIn nanomolar rangeNot specifiedNot specified
Table 2: In Vitro Cytotoxicity of Substance P Conjugates
Compound/ConjugateCell LineIC50AssayReference
[d-Arg¹,d-Trp⁵,⁷,⁹,Leu¹¹]Substance PH-510 SCLC5 µMLiquid Culture Proliferation
[d-Arg¹,d-Trp⁵,⁷,⁹,Leu¹¹]Substance PH-69 SCLC5 µMLiquid Culture Proliferation

Mandatory Visualizations

Signaling Pathway of Substance P (5-11) and the NK1 Receptor

Substance P NK1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP(5-11) SP(5-11) NK1R NK1 Receptor SP(5-11)->NK1R Binding Gq_11 Gq/11 NK1R->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Gene_expression Gene Expression (Proliferation, Survival) MAPK_pathway->Gene_expression Regulates

Caption: NK1R activation by SP(5-11) initiates downstream signaling.

Experimental Workflow for SP(5-11) Targeted Drug Delivery

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of SP(5-11) -Drug Conjugate characterization Characterization (HPLC, MS) synthesis->characterization binding Receptor Binding Assay characterization->binding uptake Cellular Uptake Study binding->uptake cytotoxicity Cytotoxicity Assay (MTT) uptake->cytotoxicity animal_model Tumor Xenograft Model cytotoxicity->animal_model biodistribution Biodistribution Study animal_model->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy

Caption: Workflow for developing SP(5-11) targeted therapies.

Logical Relationship of the Targeted Drug Delivery System

Targeted Drug Delivery Logic cluster_components Components cluster_target Target cluster_outcome Outcome SP511 Substance P (5-11) (Targeting Ligand) Linker Linker SP511->Linker NK1R NK1 Receptor (Overexpressed on Tumor Cells) SP511->NK1R Specific Binding Drug Therapeutic Agent (Drug/Radionuclide) Linker->Drug Linker->NK1R Specific Binding Drug->NK1R Specific Binding Internalization Receptor-Mediated Internalization NK1R->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease Apoptosis Tumor Cell Apoptosis DrugRelease->Apoptosis

Caption: Logic of SP(5-11) targeted drug delivery system.

Experimental Protocols

Synthesis of a Substance P (5-11)-Drug Conjugate

This protocol provides a general guideline for conjugating a drug to SP(5-11) using a commercially available crosslinker. The specific reaction conditions may need to be optimized based on the drug's chemical properties.

Materials:

  • Substance P (5-11) peptide

  • Drug with a reactive functional group (e.g., amine, thiol)

  • Heterobifunctional crosslinker (e.g., SMCC for amine-to-thiol conjugation)

  • Reaction buffers (e.g., phosphate-buffered saline - PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., HPLC)

Protocol:

  • Peptide and Drug Preparation: Dissolve SP(5-11) and the drug in their respective appropriate solvents.

  • Crosslinker Activation (if necessary): Follow the manufacturer's instructions to activate the crosslinker. For SMCC, this step is not always required.

  • Conjugation Reaction:

    • Mix the SP(5-11) peptide with the activated crosslinker in the reaction buffer.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

    • Add the drug to the reaction mixture.

    • Continue the incubation for another 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent to stop the reaction and consume any unreacted crosslinker.

  • Purification: Purify the SP(5-11)-drug conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kd) of the SP(5-11)-drug conjugate to the NK1 receptor on cancer cells.

Materials:

  • NK1R-expressing cancer cells (e.g., U373MG glioblastoma cells)

  • Radiolabeled SP analog (e.g., [³H]Substance P)

  • Unlabeled SP(5-11)-drug conjugate (cold ligand)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Washing buffer (e.g., cold PBS)

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture: Culture NK1R-expressing cells to 80-90% confluency.

  • Cell Preparation: Harvest the cells and prepare a cell suspension or membrane fraction.

  • Binding Reaction:

    • In a microplate, add a fixed concentration of the radiolabeled SP analog to each well.

    • Add increasing concentrations of the unlabeled SP(5-11)-drug conjugate to compete with the radioligand.

    • Include a control with no unlabeled ligand for total binding and a control with a high concentration of unlabeled SP for non-specific binding.

    • Add the cell suspension or membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination and Washing: Stop the binding reaction by rapid filtration through a glass fiber filter mat, followed by several washes with cold washing buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the cold ligand. Determine the Kd value by non-linear regression analysis using software like GraphPad Prism.

Cellular Uptake Assay

This protocol measures the internalization of the SP(5-11)-drug conjugate into cancer cells.

Materials:

  • NK1R-expressing cancer cells

  • Labeled SP(5-11)-drug conjugate (radiolabeled or fluorescently labeled)

  • Cell culture medium

  • Washing buffer (e.g., cold PBS)

  • Lysis buffer

  • Gamma counter or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the labeled SP(5-11)-drug conjugate at various concentrations.

  • Incubation: Incubate the cells for different time points (e.g., 1, 2, 4 hours) at 37°C.

  • Washing: At each time point, remove the medium and wash the cells multiple times with cold PBS to remove non-internalized conjugate.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and release the internalized conjugate.

  • Quantification:

    • For radiolabeled conjugates, measure the radioactivity in the cell lysate using a gamma counter.

    • For fluorescently labeled conjugates, measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Express the cellular uptake as a percentage of the total applied dose and normalize to the protein content of the cell lysate.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the SP(5-11)-drug conjugate on cancer cells.

Materials:

  • Cancer cell lines (NK1R-positive and -negative as control)

  • SP(5-11)-drug conjugate

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the SP(5-11)-drug conjugate for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with the unconjugated drug as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

In Vivo Tumor Xenograft Model and Efficacy Study

This protocol describes the evaluation of the therapeutic efficacy of the SP(5-11)-drug conjugate in a mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • SP(5-11)-drug conjugate

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length × width²)/2).

  • Treatment Groups: Randomly assign the mice to different treatment groups:

    • Vehicle control

    • Unconjugated drug

    • SP(5-11)-drug conjugate

  • Drug Administration: Administer the treatments intravenously or intraperitoneally according to a predetermined schedule and dosage.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth in all groups throughout the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the results.

References

Application Notes and Protocols for Substance P (5-11) in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1] The neurokinin-1 receptor (NK-1R) and its primary ligand, Substance P (SP), have emerged as significant players in glioblastoma pathophysiology. The SP/NK-1R system is implicated in tumor cell proliferation, migration, invasion, angiogenesis, and resistance to apoptosis.[2][3] Notably, the NK-1R is consistently overexpressed in glioblastoma cells and tumor-associated vasculature compared to normal brain tissue, making it an attractive target for therapeutic intervention.[1][3]

Substance P (5-11), a C-terminal fragment of the full-length 11-amino acid Substance P, retains biological activity as the binding site for the NK-1 receptor is located within the 7-11 amino acid sequence. This makes SP(5-11) a valuable tool for glioblastoma research, particularly in the development of targeted therapies. These application notes provide a comprehensive overview of the use of Substance P (5-11) in glioblastoma research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro experiments.

Mechanism of Action

Substance P (5-11) exerts its biological effects by binding to and activating the NK-1 receptor, a G protein-coupled receptor (GPCR). This interaction triggers a cascade of downstream signaling events that promote glioblastoma progression. Key signaling pathways activated by the SP/NK-1R system in glioblastoma include:

  • Erk/MAPK and Akt Pathways: Activation of these pathways is crucial for promoting cell proliferation and survival.

  • Src and PKCδ Signaling: These pathways are also involved in SP-dependent ERK1/2 phosphorylation and contribute to glioblastoma cell growth.

  • Oxidative Stress: The SP/NK-1R system has been shown to increase intracellular reactive oxygen species (ROS) levels and affect the thioredoxin antioxidant system, creating a link between oxidative stress and glioblastoma.

The following diagram illustrates the signaling pathway initiated by Substance P binding to the NK-1R in glioblastoma cells.

SP Substance P (5-11) NK1R NK-1 Receptor SP->NK1R Binds G_protein G-protein NK1R->G_protein Activates ROS Increased ROS NK1R->ROS PLC PLC G_protein->PLC Src Src G_protein->Src Akt Akt G_protein->Akt DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKCδ DAG->PKC Raf Raf PKC->Raf Ras Ras Src->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation Thioredoxin Inhibition of Thioredoxin System ROS->Thioredoxin cluster_0 Cell Viability Assay Workflow A Seed Glioblastoma Cells in 96-well plate B Incubate for 24h A->B C Treat with Substance P (5-11) B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis H->I cluster_1 Apoptosis Assay Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F cluster_2 Western Blot Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

References

Application Notes and Protocols for Substance P (5-11) Stability Testing in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal heptapeptide fragment, Substance P (5-11), are crucial signaling molecules in various physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1] The stability of these peptides in experimental solutions is paramount for obtaining accurate and reproducible results in biological assays. This document provides detailed application notes and protocols for testing the stability of Substance P (5-11) in commonly used experimental buffers. Understanding the degradation kinetics of Substance P (5-11) is essential for designing robust experiments and ensuring the integrity of research findings.

Substance P (5-11) is a major metabolite of the full-length Substance P and is known to be biologically active, binding to the neurokinin-1 (NK-1) receptor.[1][2] However, like many peptides, it is susceptible to degradation by peptidases present in biological samples and can also undergo chemical degradation in aqueous solutions, which can be influenced by buffer composition, pH, and temperature.[3]

Data Presentation: Stability of Substance P (5-11) in Various Buffers

The following tables summarize the stability of Substance P (5-11) under different storage and buffer conditions. It is important to note that specific quantitative data for the degradation kinetics of Substance P (5-11) in various common laboratory buffers is not extensively available in the public domain. The data presented here is extrapolated from studies on Substance P and its analogues and should be used as a guideline. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Table 1: General Storage Recommendations for Substance P (5-11) Solutions

Storage ConditionDurationRecommended TemperatureNotes
Short-termDays to a week4°CMinimize exposure to light.
Long-termWeeks to months-80°CAliquot to avoid repeated freeze-thaw cycles.

Data extrapolated from general peptide handling guidelines.

Table 2: Qualitative Stability of Substance P Fragments in Different Media

Peptide FragmentMediumStability ObservationReference
Radiolabeled SP AnalogueAqueous Solution (unspecified)Good stability[4]
Radiolabeled SP AnalogueHuman SerumSubject to degradation
Radiolabeled SP (5-11)Phosphate Buffered Saline (PBS)High stability
Radiolabeled SP (5-11)Cerebrospinal Fluid (CSF)High stability
Radiolabeled SP (5-11)Human SerumEnzymatic biodegradation
Substance P (1-7)Tris-HCl buffer (50 mM; pH 7.4)Decomposition exceeded 10% after 2 days at 4°C

Table 3: Factors Influencing Substance P (5-11) Stability

FactorEffect on StabilityRecommendations
pH Can influence rates of hydrolysis and other chemical degradation pathways.Optimize pH based on the specific buffer and experimental needs. Generally, slightly acidic to neutral pH is preferred for many peptides.
Temperature Higher temperatures accelerate degradation rates.Store solutions at recommended low temperatures and minimize time at room temperature.
Enzymatic Degradation Peptidases in biological samples rapidly degrade Substance P and its fragments.Add protease inhibitors to biological samples. Aprotinin and EDTA are commonly used.
Buffer Composition Certain buffer components can catalyze degradation.Test stability in the chosen buffer system. Common buffers include phosphate, acetate, and Tris.
Freeze-Thaw Cycles Repeated cycles can lead to aggregation and degradation.Aliquot stock solutions to minimize freeze-thaw cycles.
Adsorption Peptides can adsorb to glass and plastic surfaces, reducing the effective concentration.Use low-protein-binding tubes.

Experimental Protocols

Protocol 1: Preparation of Substance P (5-11) Stock Solution

Objective: To prepare a concentrated stock solution of Substance P (5-11) for use in stability studies and biological assays.

Materials:

  • Lyophilized Substance P (5-11) peptide

  • Sterile, nuclease-free water or an appropriate buffer (e.g., 10 mM Acetate Buffer, pH 5.0)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the lyophilized Substance P (5-11) vial to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitute the peptide in sterile, nuclease-free water or the desired buffer to a concentration of 1 mM. For example, for 1 mg of peptide (MW ≈ 888.0 g/mol ), add 1.126 mL of solvent.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), store at 4°C.

Protocol 2: Stability Testing of Substance P (5-11) in Experimental Buffers using RP-HPLC

Objective: To determine the degradation rate of Substance P (5-11) in different experimental buffers over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Substance P (5-11) stock solution (1 mM)

  • Experimental Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 100 mM Sodium Acetate Buffer, pH 5.0

    • 100 mM Tris-HCl Buffer, pH 8.0

  • Incubator or water bath set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Dilute the 1 mM Substance P (5-11) stock solution to a final concentration of 100 µM in each of the experimental buffers (PBS, Acetate, Tris-HCl).

    • Prepare multiple aliquots for each buffer and temperature condition to be tested.

  • Incubation:

    • Place the aliquots in incubators set at 4°C, 25°C, and 37°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from each buffer and temperature condition.

    • Immediately stop any further degradation by freezing the sample at -80°C or by adding an equal volume of Mobile Phase A to acidify the sample, if compatible with the subsequent analysis.

  • RP-HPLC Analysis:

    • Set up the RP-HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a standard volume of each time-point sample.

    • Run a linear gradient to elute Substance P (5-11) and its potential degradation products (e.g., 5% to 60% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact Substance P (5-11) based on its retention time from the time 0 sample.

    • Integrate the peak area of the intact Substance P (5-11) at each time point.

    • Calculate the percentage of remaining intact Substance P (5-11) relative to the time 0 sample.

    • Plot the percentage of remaining peptide against time for each buffer and temperature condition.

    • From this data, the half-life (t½) and degradation rate constant (k) can be calculated assuming first-order kinetics.

Protocol 3: Identification of Degradation Products using Mass Spectrometry

Objective: To identify the degradation products of Substance P (5-11) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Degraded samples from Protocol 2

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • Use the same samples collected from the stability study in Protocol 2.

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system equipped with a C18 column.

    • Separate the components using a similar gradient as in the RP-HPLC protocol.

    • Acquire mass spectra in positive ion mode over a relevant m/z range for Substance P (5-11) and its expected fragments.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of potential degradation products (e.g., from hydrolysis of peptide bonds).

    • Analyze the mass spectra of the new peaks to determine their molecular weights and deduce their structures.

    • Tandem mass spectrometry (MS/MS) can be used to sequence the degradation products for definitive identification.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis start Lyophilized SP (5-11) reconstitution Reconstitute in Buffer (1 mM Stock) start->reconstitution dilution Dilute to 100 µM in Experimental Buffers reconstitution->dilution incubation Incubate at 4°C, 25°C, 37°C dilution->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24, 48, 72h) incubation->sampling hplc RP-HPLC Analysis (Quantify Intact Peptide) sampling->hplc lcms LC-MS Analysis (Identify Degradants) sampling->lcms data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis

Caption: Experimental workflow for Substance P (5-11) stability testing.

Substance_P_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SP Substance P (5-11) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Substance P (5-11) via the NK-1 receptor.

References

Application Notes and Protocols for Substance P (5-11) Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the binding of Substance P (5-11) to its receptor, the Neurokinin-1 receptor (NK-1R). This document is intended to guide researchers in setting up and executing robust receptor binding assays to characterize the affinity and pharmacology of this important neuropeptide fragment.

Introduction to Substance P (5-11) and the NK-1 Receptor

Substance P (SP) is an eleven-amino acid neuropeptide that belongs to the tachykinin family. It is a potent modulator of pain, inflammation, and various neurogenic responses. Substance P (5-11) is a C-terminal heptapeptide fragment of Substance P. The C-terminal region of Substance P is crucial for its high-affinity binding to the Neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR). Upon binding, the NK-1R activates intracellular signaling cascades, primarily through Gq and Gs proteins, leading to the mobilization of intracellular calcium and the activation of various downstream effector pathways.

Quantitative Data Summary

The following table summarizes key quantitative data from receptor binding and functional studies of Substance P fragments and related ligands at the NK-1 receptor.

LigandRadioligandCell/Tissue TypeAssay TypeParameterValueReference
[177Lu]DOTA-[Thi8,Met(O2)11]SP(5–11)ItselfU373 MG (human glioblastoma)Saturation BindingKd48.7 ± 5.1 nM[1]
[177Lu]DOTA-[Thi8,Met(O2)11]SP(5–11)ItselfU373 MG (human glioblastoma)Saturation BindingBmaxNot Reported[1]
Substance P[3H]Substance PGerbil Striatum HomogenatesCompetition BindingpKi~9.0 (nM range)[2]
Substance P[3H]GR205171Gerbil Striatum HomogenatesCompetition BindingpIC50in µM range[2]
Aprepitant (MK-869)[3H]GR205171Gerbil Striatum HomogenatesCompetition BindingpKi~9.0[2]
L-733,060[3H]GR205171Gerbil Striatum HomogenatesCompetition BindingpKi~8.5
Substance P (5-11)Not ApplicableHEK293 cells expressing hNK1RFunctional (Intracellular Ca2+)-log EC50~7.5 M

Signaling Pathway of the NK-1 Receptor

The binding of Substance P or its active fragments like Substance P (5-11) to the NK-1 receptor initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gs heterotrimeric G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade. Gs coupling, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (5-11) NK1R NK-1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca2->Cellular_Response MAPK MAPK Cascade PKC->MAPK Activates MAPK->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare NK-1R Membrane Homogenate Plate_Setup Set up 96-well Plate: Total, NSB, Competition Membrane_Prep->Plate_Setup Ligand_Prep Prepare Serial Dilutions of Substance P (5-11) Ligand_Prep->Plate_Setup Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Plate_Setup Incubation Incubate at RT/30°C (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Data Plot % Inhibition vs. [Competitor] Calc_Specific->Plot_Data Calc_IC50 Determine IC₅₀ (Non-linear Regression) Plot_Data->Calc_IC50 Calc_Ki Calculate Kᵢ (Cheng-Prusoff) Calc_IC50->Calc_Ki

References

Troubleshooting & Optimization

Technical Support Center: Substance P (5-11) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Substance P (5-11) solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (5-11) and what is its primary receptor?

Substance P (5-11) is the C-terminal heptapeptide fragment of the neuropeptide Substance P.[1][2] It is biologically active and binds to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor, to elicit cellular responses.[1][2][3]

Q2: What are the best solvents for dissolving lyophilized Substance P (5-11)?

The choice of solvent depends on the specific form of the peptide (e.g., free acid or TFA salt) and the requirements of your experiment. For Substance P (5-11) trifluoroacetate salt, sterile water is a good starting point, with sonication to aid dissolution. For more hydrophobic analogues or if solubility in aqueous solutions is limited, dimethyl sulfoxide (DMSO) is a common alternative. It is recommended to prepare a concentrated stock solution in the chosen solvent and then dilute it into your aqueous experimental buffer.

Q3: My Substance P (5-11) solution appears cloudy or has visible particulates after reconstitution. What should I do?

Cloudiness or the presence of particulates indicates incomplete dissolution or aggregation. Gentle vortexing or sonication can help to fully dissolve the peptide. If the peptide remains insoluble in an aqueous solvent, you may need to start with a small amount of an organic solvent like DMSO to create a concentrated stock, and then slowly dilute this stock into your aqueous buffer with constant agitation. Always centrifuge your final peptide solution to pellet any undissolved material before use in an experiment.

Q4: How should I store my Substance P (5-11) solutions to maintain their stability?

For long-term storage, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or below. This prevents degradation that can be caused by repeated freeze-thaw cycles. Peptides in solution, especially those containing amino acids like methionine (present in Substance P (5-11)), have limited stability.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Lyophilized peptide powder is difficult to dissolve in aqueous buffer. The peptide may be hydrophobic and have low solubility in water or buffers.1. Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO to create a high-concentration stock solution. 2. Slowly add the concentrated stock solution to your aqueous buffer drop-by-drop while vortexing to prevent precipitation. 3. Sonication can also be used to aid dissolution.
Peptide dissolves in organic solvent but precipitates when diluted in aqueous buffer. The peptide has reached its solubility limit in the final solvent mixture. This can be due to the final concentration being too high or the percentage of organic co-solvent being too low.1. Decrease the final concentration of the peptide in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution, but be mindful of its compatibility with your specific in vitro assay (most cell-based assays can tolerate up to 0.5-1% DMSO). 3. Ensure that the dilution is performed by slowly adding the peptide stock to the buffer with continuous mixing.
Inconsistent experimental results between different batches of peptide solution. The peptide may have degraded due to improper storage or repeated freeze-thaw cycles. There may also be issues with the accuracy of the initial stock solution concentration.1. Prepare fresh working solutions from a new aliquot of the stock for each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 3. Ensure the lyophilized peptide was properly stored before reconstitution (at -20°C, protected from light and moisture).
Loss of peptide activity in cell culture media over time. Substance P and its fragments can be enzymatically degraded by proteases present in serum-containing media.1. Prepare the final working dilution of Substance P (5-11) in the cell culture medium immediately before adding it to the cells. 2. Consider using serum-free media for the duration of the peptide treatment if compatible with your experimental design. 3. The use of protease inhibitors may be considered, but their compatibility with the assay must be verified.

Quantitative Solubility Data

The following table summarizes available solubility information for Substance P (5-11) and related forms. It is important to note that the exact solubility can vary depending on the specific salt form and purity of the peptide.

CompoundSolventReported SolubilityNotes
Substance P (5-11) TFAWater100 mg/mLRequires sonication to achieve dissolution.
[Glp5,(Me)Phe8,Sar9] Substance P (5-11)DMSO≥ 100 mg/mL (113.63 mM)Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.
Substance P (free acid)Water, DMSOSolubleSpecific quantitative data is not readily available, but it is reported as soluble in these solvents.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Substance P (5-11) TFA for Aqueous Stock Solution

This protocol is a general guideline for preparing an aqueous stock solution of Substance P (5-11) TFA salt.

Materials:

  • Lyophilized Substance P (5-11) TFA

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Sonicator or vortex mixer

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the vial to mix. For complete dissolution, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no particulates. If necessary, centrifuge the solution at high speed for 5-10 minutes and use the supernatant.

  • Aliquot the stock solution into single-use, low-protein binding tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of a concentrated stock solution of Substance P (5-11) for use in a typical cell-based assay.

Materials:

  • Concentrated stock solution of Substance P (5-11) (from Protocol 1 or a DMSO stock)

  • Pre-warmed cell culture medium or assay buffer (e.g., PBS, HBSS)

Procedure:

  • Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay volume.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium or assay buffer.

  • While gently vortexing the buffer, slowly add the calculated volume of the concentrated peptide stock solution drop-by-drop. This gradual dilution is crucial to prevent precipitation.

  • Use the final working solution immediately in your experiment.

Visualizations

Substance P (5-11) / NK-1 Receptor Signaling Pathway

SubstanceP_NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP(5-11) Substance P (5-11) NK1R NK-1 Receptor (GPCR) SP(5-11)->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Akt_pathway Akt Pathway Gq->Akt_pathway Transactivation (e.g., via EGFR) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Suppression of Apoptosis Akt_pathway->Apoptosis

Caption: NK-1 receptor signaling cascade initiated by Substance P (5-11).

Experimental Workflow for Substance P (5-11) Solution Preparation

Peptide_Prep_Workflow cluster_dissolution Dissolution cluster_working_prep Working Solution Preparation start Start: Lyophilized Peptide equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge_powder Centrifuge vial to collect powder equilibrate->centrifuge_powder add_solvent Add initial solvent (e.g., sterile H₂O or DMSO) centrifuge_powder->add_solvent dissolve Vortex / Sonicate to dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw For each experiment dilute Slowly dilute into assay buffer with mixing thaw->dilute final_solution Final Working Solution dilute->final_solution use_assay Use immediately in in vitro assay final_solution->use_assay

Caption: Workflow for reconstituting and preparing Substance P (5-11).

References

Technical Support Center: Optimizing Substance P (5-11) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Substance P (5-11) in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (5-11) and what is its primary mechanism of action?

A1: Substance P (5-11) is a C-terminal heptapeptide fragment of the full-length neuropeptide, Substance P.[1][2] It acts as a biologically active metabolite and exerts its effects primarily by binding to the neurokinin-1 (NK-1) receptor, which is a G-protein coupled receptor.[1][2] The C-terminal region of Substance P is crucial for its interaction with the NK-1 receptor.

Q2: What are the common research applications for Substance P (5-11) in animal models?

A2: Substance P (5-11) is utilized in a variety of research areas, including:

  • Pain and Nociception: Investigating its role in pain pathways, where it can produce biting and scratching behaviors, similar to full-length Substance P.

  • Neuroscience: Studying its effects on the central nervous system, such as the modulation of dopamine release in the striatum.[3]

  • Inflammation: Examining its pro-inflammatory effects, including the induction of edema and granulocyte infiltration.

  • Cancer Research: Its high affinity for the NK-1 receptor, which is often overexpressed in tumor cells like glioma, makes it a vector for targeted therapies.

Q3: How should I prepare Substance P (5-11) for in vivo administration?

A3: The preparation of Substance P (5-11) depends on the administration route and desired concentration. Here are some general guidelines:

  • Solubility: Substance P (5-11) is soluble in aqueous solutions. For challenging formulations, vehicles such as acidified saline or a combination of DMSO, PEG300, Tween 80, and saline can be used.

  • Vehicle Selection: The choice of vehicle is critical and should be inert, sterile, and non-toxic. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and artificial cerebrospinal fluid (aCSF) for central nervous system injections. Acidified saline has been reported to enhance the behavioral effects of Substance P fragments.

  • Stability: Substance P (5-11) is stable in PBS and cerebrospinal fluid (CSF). However, it is subject to enzymatic degradation in serum. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.

Q4: What are some potential side effects or behavioral changes to monitor in animals treated with Substance P (5-11)?

A4: Administration of Substance P (5-11) can induce a range of behavioral and physiological effects that are dose-dependent. It is crucial to monitor animals for:

  • Nociceptive Behaviors: At certain doses, particularly with intrathecal administration, it can induce scratching, biting, and licking, which are indicative of a nociceptive response.

  • Changes in Locomotor Activity: Depending on the dose and administration site, it can either increase or decrease locomotor activity.

  • Anxiety-like Behaviors: Microinjections into specific brain regions, such as the periaqueductal gray, have been shown to produce anxiogenic effects in mice.

  • Biphasic Dose-Response: Be aware that Substance P and its fragments can exhibit a "U" shaped or biphasic dose-response curve, where opposite effects may be observed at different doses.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect at the expected dose. 1. Incorrect Dosage: The dose may be too low for the specific animal model, strain, or administration route. 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 3. Ineffective Administration: The injection may not have reached the target site effectively (e.g., missed intrathecal space). 4. Biphasic Response: The dose might be on the higher, non-responsive end of a biphasic curve.1. Conduct a Dose-Response Study: Perform a pilot study with a range of doses (e.g., log or semi-log increments) to determine the optimal effective dose. 2. Verify Peptide Integrity: Use a fresh vial of the peptide and prepare new solutions. 3. Refine Injection Technique: Practice the injection technique and consider using a dye to confirm accurate placement in a separate cohort of animals. 4. Test a Wider Dose Range: Include both lower and higher doses in your pilot study to account for a potential biphasic effect.
High variability in animal responses. 1. Inconsistent Dosing: Inaccurate dilutions or injection volumes. 2. Biological Variation: Differences in animal age, weight, or stress levels. 3. Injection Site Variability: Minor differences in the injection location can lead to varied responses, especially for intracerebral injections.1. Standardize Procedures: Ensure all solutions are prepared consistently and use calibrated equipment for injections. 2. Control for Variables: Use animals of a similar age and weight range and acclimatize them to the experimental environment to reduce stress. 3. Precise Targeting: For central injections, use stereotaxic equipment and verify cannula placement histologically post-experiment.
Adverse events or toxicity observed. 1. Dose is too high: The administered dose may be in the toxic range. 2. Vehicle Toxicity: The vehicle itself may be causing adverse reactions. 3. Rapid Injection: A fast injection rate can cause local tissue damage or adverse systemic effects.1. Reduce the Dose: Start with a lower dose and titrate upwards. 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its effects. 3. Slow Injection Rate: Administer the solution slowly and steadily.

Quantitative Data Summary

The following tables summarize reported dosages of Substance P (5-11) used in animal studies. It is important to note that these are starting points, and the optimal dose for your specific experimental conditions should be determined empirically.

Table 1: Reported Dosages of Substance P (5-11) in Rodent Models

Animal Model Administration Route Dosage Observed Effect Reference
RatIntraperitoneal (i.p.)141 µg/kgInhibition of pain paroxysms
RatIntracerebral (i.c.)3 µg (in 3 µl)Suppression of spinal pain syndrome
RatIntracerebroventricular (i.c.v.)5, 25, and 50 nMStimulation of locomotor activity
RatIntracerebroventricular (i.c.v.)3.5 nmol/kgNo effect on dopamine levels in 6-OHDA lesioned rats
MouseIntrathecal (i.t.)0.1 nmolAversive behaviors (licking and biting)

Experimental Protocols

Protocol 1: General Procedure for Establishing a Dose-Response Curve

This protocol provides a general framework for determining the effective dose of Substance P (5-11) in a new experimental model.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Vehicle and Prepare Stock Solution B Prepare Serial Dilutions A->B C Randomly Assign Animals to Dose Groups B->C D Administer Substance P (5-11) or Vehicle C->D E Monitor Behavioral and Physiological Readouts D->E F Collect and Analyze Data E->F G Plot Dose-Response Curve F->G H Determine ED50 or Optimal Dose G->H

Workflow for establishing a dose-response curve for Substance P (5-11).

Methodology:

  • Dose Selection: Based on literature values, select a range of at least 3-4 doses (e.g., logarithmic or semi-logarithmic increments) that bracket the expected effective dose. Include a vehicle-only control group.

  • Animal Grouping: Randomly assign animals to each dose group, ensuring a sufficient number of animals per group to achieve statistical power.

  • Administration: Administer the selected doses of Substance P (5-11) or vehicle via the chosen route.

  • Observation: At predetermined time points post-administration, assess the relevant behavioral or physiological endpoints.

  • Data Analysis: Analyze the data to determine the effect of each dose compared to the vehicle control.

  • Curve Fitting: Plot the dose versus the observed effect and fit the data to a suitable pharmacological model (e.g., sigmoidal dose-response) to determine parameters such as the ED50 (the dose that produces 50% of the maximal effect).

Protocol 2: Intrathecal Injection in Mice

This protocol is adapted from procedures for intrathecal delivery of neuropeptides.

Intrathecal_Injection_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure P1 Anesthetize Mouse P2 Position Animal P1->P2 I1 Locate Injection Site (L5-L6) P2->I1 I2 Insert Needle I1->I2 I3 Administer Solution (5-10 µL) I2->I3 R1 Withdraw Needle I3->R1 R2 Monitor Recovery R1->R2

Workflow for intrathecal injection of Substance P (5-11) in mice.

Methodology:

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Positioning: Place the animal in a prone position and gently flex the spine.

  • Site Location: Locate the intervertebral space between the L5 and L6 vertebrae.

  • Injection: Using a 30-gauge needle attached to a microsyringe, carefully insert the needle into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.

  • Administration: Slowly inject a small volume (typically 5-10 µL) of the Substance P (5-11) solution.

  • Recovery: Withdraw the needle and allow the animal to recover from anesthesia in a warm, clean cage while monitoring for any adverse reactions.

Signaling Pathway

Substance P (5-11), as a fragment of Substance P, primarily signals through the NK-1 receptor, leading to the activation of G-proteins and downstream intracellular cascades.

SP_Signaling_Pathway SP Substance P (5-11) NK1R NK-1 Receptor SP->NK1R G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Simplified signaling pathway of Substance P (5-11) via the NK-1 receptor.

References

minimizing non-specific binding of Substance P (5-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) during experiments involving Substance P (5-11).

Frequently Asked Questions (FAQs)

Q1: What is Substance P (5-11) and what is its primary receptor?

A1: Substance P (5-11) is a C-terminal heptapeptide fragment of Substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation.[1] Like its parent molecule, Substance P (5-11) primarily binds to the neurokinin-1 (NK-1) receptor.[1]

Q2: What is non-specific binding (NSB) and why is it a problem in my experiments?

A2: Non-specific binding refers to the attachment of a ligand, in this case, Substance P (5-11), to sites other than its intended target, the NK-1 receptor.[2] This can include binding to other proteins, plastic surfaces of assay plates, or filter membranes.[2] High NSB can lead to a high background signal, which obscures the specific signal from the ligand-receptor interaction, resulting in inaccurate and unreliable data.[3]

Q3: What are the main causes of high non-specific binding with peptides like Substance P (5-11)?

A3: High non-specific binding with small peptides is often due to a combination of factors:

  • Hydrophobic and Electrostatic Interactions: Peptides can interact with various surfaces through non-specific hydrophobic or electrostatic forces.

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells, membranes) allows the peptide or detection reagents to bind non-specifically.

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength of the assay buffer can promote non-specific interactions.

  • High Concentration of Ligand or Antibodies: Using excessive concentrations of labeled Substance P (5-11) or detection antibodies can increase the likelihood of non-specific binding.

Q4: Which blocking agent is best for minimizing non-specific binding of Substance P (5-11)?

A4: The optimal blocking agent should be determined empirically for each specific assay. However, common and effective blocking agents for peptide-based assays include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. Casein and non-fat dry milk have been shown to be highly effective at reducing NSB on polystyrene plates. For immunohistochemistry, normal serum from the same species as the secondary antibody is often recommended.

Q5: How can I measure the level of non-specific binding in my assay?

A5: Non-specific binding is typically measured by including control wells where a high concentration of an unlabeled competitor (a "cold" ligand that also binds to the target receptor) is added along with the labeled Substance P (5-11). This unlabeled ligand will saturate the specific binding sites on the NK-1 receptors, so any remaining signal from the labeled peptide is considered non-specific.

Troubleshooting Guides

High Background Signal in ELISA
Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5 times) and the volume of wash buffer. Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper after the final wash.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-reactivity of Reagents Use high-quality, affinity-purified antibodies. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.
Suboptimal Buffer Composition Optimize the pH and ionic strength of your wash and assay buffers. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help reduce background.
Non-Specific Staining in Immunohistochemistry (IHC)
Possible Cause Recommended Solution
Insufficient Blocking Block with 5-10% normal serum from the same species as the secondary antibody for at least 1 hour. Alternatively, use a protein-based blocker like 3-5% BSA.
Endogenous Enzyme Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation. For AP-conjugated antibodies, use levamisole.
Hydrophobic Interactions Include a non-ionic detergent such as Triton X-100 or Tween-20 in the antibody dilution and wash buffers.
Primary/Secondary Antibody Concentration Too High Perform a titration of both primary and secondary antibodies to find the optimal dilution that minimizes background while maintaining a specific signal.
Secondary Antibody Cross-Reactivity Run a control slide with only the secondary antibody to check for non-specific binding. If staining occurs, consider using a different secondary antibody or one that has been pre-adsorbed against the species of your tissue sample.
Tissue Drying Out Ensure tissue sections remain hydrated throughout the staining procedure by using a humidified chamber for incubations.
High Non-Specific Binding in Radioligand Binding Assays
Possible Cause Recommended Solution
Inadequate Blocking of Filters/Plates Pre-soak filtration membranes in a solution of 0.1-0.5% polyethyleneimine (PEI) to reduce binding of the radioligand to the filter. For plate-based assays, use plates with low protein binding surfaces.
Suboptimal Assay Buffer Increase the ionic strength of the binding buffer by adding NaCl (e.g., 100-150 mM). Include a protein carrier like BSA (0.1-1%) in the buffer.
High Radioligand Concentration Use a radioligand concentration at or below the Kd for the receptor to minimize NSB, which is often non-saturable.
Insufficient Washing Increase the volume and number of washes with ice-cold wash buffer to efficiently remove unbound radioligand.
Radioligand Sticking to Tubes Use low-protein-binding polypropylene tubes for preparing dilutions. Adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) can also help.

Quantitative Data Summary

The following tables provide a summary of expected outcomes when optimizing various parameters to reduce non-specific binding. The values are illustrative and the optimal conditions should be determined experimentally.

Table 1: Effect of Different Blocking Agents on Non-Specific Binding in a Peptide ELISA

Blocking Agent (in PBS) Concentration Incubation Time Relative Background Signal (%)
No Blocker--100%
Bovine Serum Albumin (BSA)1% (w/v)1 hour at RT25%
Bovine Serum Albumin (BSA)3% (w/v)1 hour at RT15%
Non-Fat Dry Milk3% (w/v)1 hour at RT10%
Non-Fat Dry Milk5% (w/v)1 hour at RT<5%
Casein1% (w/v)1 hour at RT<10%

Data synthesized from principles described in cited literature.

Table 2: Influence of Wash Buffer Additives on Non-Specific Binding

Wash Buffer Base Additive Concentration Relative Background Signal (%)
PBSNone-100%
PBSTween-200.05% (v/v)60%
PBSTween-200.1% (v/v)50%
TBSTween-200.05% (v/v)55%
TBSTriton X-1000.05% (v/v)52%

Data synthesized from principles described in cited literature.

Experimental Protocols

Protocol 1: ELISA for Substance P (5-11) with Optimized Blocking

This protocol outlines a competitive ELISA procedure designed to minimize non-specific binding.

  • Coating: Coat a high-binding 96-well microplate with an anti-Substance P antibody diluted in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (5% non-fat dry milk in PBST). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample and Standard Incubation: Add 50 µL of standards or samples and 50 µL of biotinylated Substance P (5-11) to each well. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate five times with wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of Substance P (5-11) in the sample.

Protocol 2: Radioligand Binding Assay for Substance P (5-11) on Cell Membranes

This protocol describes a filtration-based radioligand binding assay to determine the binding of radiolabeled Substance P (5-11) to cell membranes expressing the NK-1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NK-1 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In low-protein-binding polypropylene tubes, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, cell membrane preparation, and radiolabeled Substance P (5-11).

    • Non-Specific Binding: Assay buffer, cell membrane preparation, radiolabeled Substance P (5-11), and a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine (PEI).

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. This data can then be used to determine binding affinity (Kd) and receptor density (Bmax).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare Radiolabeled Substance P (5-11) total_binding Total Binding Tubes: Membranes + Radioligand prep_ligand->total_binding nsb_binding Non-Specific Binding Tubes: Membranes + Radioligand + Excess Unlabeled Ligand prep_ligand->nsb_binding prep_membranes Prepare NK-1 Receptor Containing Cell Membranes prep_membranes->total_binding prep_membranes->nsb_binding prep_buffers Prepare Assay and Wash Buffers prep_buffers->total_binding prep_buffers->nsb_binding filtration Rapid Filtration (PEI-treated filters) total_binding->filtration nsb_binding->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Specific Binding = Total - Non-Specific counting->analysis

Caption: Workflow for a radioligand binding assay.

signaling_pathway substance_p Substance P (5-11) nk1r NK-1 Receptor (GPCR) substance_p->nk1r Binding g_protein Gq/11 Protein nk1r->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release er->ca2 ca2->pkc Activation cellular_response Cellular Response (e.g., Neuronal Excitation, Inflammation) ca2->cellular_response pkc->cellular_response Phosphorylation of Target Proteins

Caption: Substance P/NK-1R signaling pathway.

References

Technical Support Center: Synthesis of Substance P (5-11) Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Substance P (5-11) analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important neuropeptide analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting issues that may arise during the synthesis of Substance P (5-11) analogues.

Issue 1: Low Coupling Efficiency and Poor Yield

Q1: I am experiencing low coupling yields, especially for hydrophobic residues in my Substance P (5-11) analogue sequence. What are the common causes and how can I improve this?

A1: Low coupling efficiency in solid-phase peptide synthesis (SPPS) of Substance P (5-11) analogues is often due to peptide aggregation on the resin. The hydrophobic nature of the C-terminal fragment of Substance P can lead to the formation of secondary structures that hinder the accessibility of the N-terminus for the incoming amino acid.

Troubleshooting Steps:

  • Optimize Coupling Reagents:

    • Use more potent activating reagents like HBTU, HATU, or HCTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Consider using pseudoproline dipeptides at specific positions (e.g., Ser or Thr) to disrupt secondary structure formation and improve solvation of the peptide chain.[1]

  • Modify Synthesis Conditions:

    • Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to help disrupt aggregation. Microwave-assisted synthesis can also be beneficial.

    • Solvent Choice: Switch from dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or use a mixture of solvents to improve resin swelling and peptide solvation.[2] Adding chaotropic salts like LiCl to the coupling mixture can also help break up aggregates.

  • Incorporate Backbone Protection:

    • The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of a preceding amino acid can prevent hydrogen bonding and reduce aggregation.[3]

Q2: My overall yield after cleavage and purification is significantly lower than expected. What are the potential reasons?

A2: Low final yield can be a result of cumulative issues throughout the synthesis process, including incomplete coupling, side reactions, and losses during purification. For a specific HYNIC-conjugated Substance P analogue, coupling yields were reported to be in the range of 95-99%, with an overall crude peptide yield of about 76% and a final yield after purification of approximately 53%.[4]

Troubleshooting Steps:

  • Monitor Coupling and Deprotection: Use a qualitative test like the Kaiser test to ensure complete deprotection of the Fmoc group before each coupling step. Incomplete deprotection will lead to truncated sequences.

  • Optimize Cleavage: Ensure the cleavage cocktail and reaction time are appropriate for your resin and protecting groups. Inefficient cleavage will leave a significant portion of your peptide on the resin.

  • Improve Purification Strategy: Substance P and its analogues are known to aggregate, which can lead to losses during purification.[5] The use of disaggregating agents in the purification buffers, such as acetonitrile or pyridine, can improve recovery.

Issue 2: Side Reactions and Impurities

Q3: I am observing significant aspartimide formation in my synthesized peptide. How can I minimize this side reaction?

A3: Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, and is promoted by the basic conditions of piperidine treatment for Fmoc deprotection. This can lead to a mixture of byproducts that are difficult to separate from the desired peptide.

Troubleshooting Steps:

  • Modify Deprotection Conditions:

    • Add 0.1 M of a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce the basicity and suppress aspartimide formation.

    • Use a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine, though optimization is required.

  • Use Specialized Protecting Groups:

    • Employing an optimized side-chain protecting group for aspartic acid, such as a β-trialkylmethyl ester, has been shown to significantly reduce aspartimide formation. For example, using Fmoc-Asp(OBno)-OH can reduce aspartimide formation to as low as 0.1% per cycle.

Q4: My mass spectrometry results show evidence of racemization. Which amino acids are most susceptible and how can this be prevented?

A4: Racemization can occur during the activation step of coupling, particularly for amino acids like cysteine and histidine. The use of microwave heating can sometimes exacerbate this issue.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Avoid prolonged pre-activation times for sensitive amino acids.

    • If using microwave synthesis, consider lowering the coupling temperature for susceptible residues.

    • For C-terminal cysteine, using a bulky trityl (Trt) protecting group can help minimize racemization.

  • Choice of Coupling Reagents:

    • Using coupling reagents known to suppress racemization, such as those forming HOBt or HOAt esters, can be beneficial.

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis of Substance P (5-11) analogues.

Table 1: Representative Yields in Substance P Analogue Synthesis

Synthesis StepReported YieldReference
Per-Step Coupling Efficiency95-99%
Overall Crude Peptide Yield~76%
Final Yield After Purification~53%

Table 2: Aspartimide Formation Under Different Conditions

ConditionAspartimide Formation RateReference
Standard Cleavage (MSA in FA)5-8%
Standard Cleavage (MSA in DMC)8%
Optimized Cleavage (Lower MSA in FA)5%
Use of Fmoc-Asp(OBno)-OH~0.1% per cycle

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of a Substance P (5-11) analogue on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

Cleavage and Deprotection Protocol
  • Prepare Cleavage Cocktail: A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide under vacuum.

Purification Protocol
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • RP-HPLC:

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations

Substance P / NK1R Signaling Pathway

SubstanceP_Signaling SP Substance P NK1R NK1R SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PI3K_Akt PI3K/Akt Pathway NK1R->PI3K_Akt Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Responses (Proliferation, Inflammation) Ca2->Cellular_Response MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->MAPK Activates MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Substance P signaling through the NK1R receptor.

General Experimental Workflow for SP Analogue Synthesis

SP_Synthesis_Workflow start Start resin_prep Resin Preparation (Swelling) start->resin_prep synthesis_cycle Iterative Synthesis Cycle resin_prep->synthesis_cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) synthesis_cycle->deprotection For each amino acid cleavage Cleavage & Deprotection (TFA Cocktail) synthesis_cycle->cleavage Sequence complete coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->synthesis_cycle Coupling complete monitoring->coupling Coupling incomplete (Recouple) purification Purification (RP-HPLC) cleavage->purification analysis Analysis (HPLC, MS) purification->analysis analysis->purification Fractions impure (Repurify) lyophilization Lyophilization analysis->lyophilization Fractions pure end Final Product lyophilization->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

References

Substance P (5-11) aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (5-11). The information is designed to address common aggregation issues and provide guidance on prevention and characterization.

I. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with Substance P (5-11).

Issue 1: Precipitate Formation Upon Dissolving Lyophilized Peptide

Potential Cause Recommended Solution
Poor Solubility Substance P (5-11) can have limited solubility in aqueous solutions. First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO. Once fully dissolved, slowly add the aqueous buffer to achieve the desired final concentration. Sonication may aid in dissolution.
Incorrect pH Substance P and its fragments are known to aggregate at both acidic and basic pH.[1] Ensure the final pH of your solution is within a neutral range (pH 7.0-7.4) for optimal stability.
High Salt Concentration High ionic strength can cause peptides to "salt out" of solution. Try dissolving the peptide in a low-salt buffer or sterile water first, before adding it to a higher-salt medium.

Issue 2: Inconsistent or No Biological Activity in Assays

Potential Cause Recommended Solution
Peptide Aggregation Aggregated Substance P (5-11) may have reduced or altered biological activity. To ensure the peptide is fully dissolved and monomeric, vortex or sonicate the solution before use. It is also recommended to prepare fresh dilutions for each experiment.
Peptide Degradation Improper storage can lead to degradation. Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.[2]
Adsorption to Labware Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment. To mitigate this, use low-adhesion polypropylene tubes. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA (0.1%) to your buffers can also help prevent adsorption.

Issue 3: High Variability Between Experimental Replicates

Potential Cause Recommended Solution
Inconsistent Aggregation The extent of aggregation can vary between samples, leading to inconsistent results. Ensure standardized and rigorous dissolution and handling procedures for all samples. Prepare a single stock solution and dilute it for all replicates.
Cellular Stress (for cell-based assays) Stressed cells can respond variably. Ensure consistent cell health, passage number, and seeding density. Avoid exposing cells to sudden temperature changes or vigorous agitation.[3]
Buffer Variability Different buffer components can influence peptide stability and aggregation.[4][5] Use the same buffer composition and preparation method for all experiments.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving and storing Substance P (5-11)?

A1: For optimal results, follow this procedure:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).

  • Gently vortex or sonicate to ensure complete dissolution.

  • For working solutions, slowly add your aqueous buffer (preferably at a neutral pH) to the DMSO stock.

  • For storage, aliquot the stock solution into low-adhesion polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: How can I detect and quantify Substance P (5-11) aggregation?

A2: Several biophysical techniques can be used to monitor aggregation:

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence intensity.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of oligomers and larger aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of fibrillar structures, confirming the morphology of the aggregates.

Q3: What is the impact of pH and temperature on Substance P (5-11) stability?

A3:

  • pH: Substance P is known to be more aggregated at both acidic and basic pH values. Maintaining a neutral pH (around 7.4) is crucial for minimizing aggregation.

  • Temperature: Higher temperatures can accelerate the kinetics of fibril formation for many peptides. While specific quantitative data for Substance P (5-11) is limited, it is recommended to handle solutions on ice and store them at appropriate cold temperatures (-20°C or -80°C) to slow down potential aggregation processes. Substance P has shown stability in buffer solutions at 4°C for up to 48 hours and at 37°C for 24 hours with no signs of degradation.

Q4: Can I use buffers other than PBS for my experiments?

A4: Yes, but be aware that different buffer systems can influence peptide stability and aggregation differently. If you need to use a different buffer, it is advisable to perform preliminary stability tests to ensure that it does not promote aggregation of Substance P (5-11). Histidine and glutamate buffers have been shown to enhance the stability of some antibodies, and similar principles may apply to peptides.

III. Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics

This protocol provides a general method for monitoring the aggregation of Substance P (5-11) over time.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in sterile, filtered water.

    • Prepare your desired concentration of Substance P (5-11) in the buffer of choice (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your Substance P (5-11) solution.

    • Add the ThT stock solution to each well to a final concentration of 10-25 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

    • Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking, between readings.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve is indicative of nucleated fibril formation.

Protocol 2: Preparation of Samples for Transmission Electron Microscopy (TEM)

This protocol describes how to prepare aggregated Substance P (5-11) samples for visualization by TEM.

  • Sample Preparation:

    • Incubate a solution of Substance P (5-11) under conditions that are expected to induce aggregation (e.g., prolonged incubation at 37°C with agitation).

  • Grid Preparation:

    • Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

  • Staining:

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Wick away the excess stain.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope. Look for the characteristic fibrillar morphology of amyloid-like aggregates.

IV. Visualizations

Substance_P_Aggregation_Pathway Substance P (5-11) Aggregation Pathway Monomer Monomeric Substance P (5-11) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (rate-limiting) Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils (β-sheet rich) Protofibril->Fibril Maturation

Caption: A simplified model of the Substance P (5-11) aggregation pathway.

Troubleshooting_Workflow Troubleshooting Substance P (5-11) Aggregation Start Problem Encountered (e.g., precipitation, no activity) Check_Dissolution Review Dissolution Protocol - Use of organic solvent? - Correct pH? Start->Check_Dissolution Check_Storage Verify Storage Conditions - Aliquoted? - Correct temperature? Start->Check_Storage Check_Handling Assess Experimental Handling - Use of low-adhesion tubes? - Fresh dilutions? Start->Check_Handling Characterize_Aggregation Characterize Aggregation State (DLS, ThT Assay, TEM) Check_Dissolution->Characterize_Aggregation Check_Storage->Characterize_Aggregation Check_Handling->Characterize_Aggregation Optimize_Conditions Optimize Experimental Conditions - Adjust buffer - Add stabilizers Characterize_Aggregation->Optimize_Conditions Solution Problem Resolved Optimize_Conditions->Solution

Caption: A logical workflow for troubleshooting aggregation-related issues.

NK1R_Signaling_Pathway Substance P (5-11) and NK1 Receptor Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor G_Protein Gq/11 NK1R->G_Protein Activation SP_5_11 Substance P (5-11) SP_5_11->NK1R Binding PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

References

dealing with Substance P (5-11) oxidation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Substance P (5-11). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and storage of Substance P (5-11), with a particular focus on preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Substance P (5-11) degradation during storage?

A1: The primary cause of non-enzymatic degradation of Substance P (5-11) during storage is the oxidation of the methionine residue at position 11 (Met11). The thioether side chain of methionine is susceptible to oxidation, which converts it to methionine sulfoxide [Met(O)]. This oxidation can be initiated by exposure to atmospheric oxygen, trace metal ions, and certain buffer components. Another potential degradation pathway, particularly for the acetate salt of Substance P, is the cleavage of N-terminal dipeptides.

Q2: How does oxidation affect the biological activity of Substance P (5-11)?

A2: Oxidation of the methionine residue in Substance P and its fragments can significantly reduce its biological activity. This modification can alter the peptide's conformation and its ability to bind to its target receptor, the neurokinin-1 (NK-1) receptor, potentially leading to inconsistent and unreliable experimental results.

Q3: What are the ideal long-term storage conditions for lyophilized Substance P (5-11)?

A3: For long-term storage, lyophilized Substance P (5-11) should be kept at -20°C or, preferably, -80°C in a tightly sealed vial to minimize exposure to moisture and air.[1] Storing the peptide under an inert gas, such as argon or nitrogen, is highly recommended to prevent oxidation.[1]

Q4: Can I store Substance P (5-11) in solution? What are the recommended conditions?

A4: Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.[2] If you must store Substance P (5-11) in solution, it is best to use a sterile buffer at a pH between 5 and 6. The solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C.

Q5: How can I detect and quantify the oxidation of my Substance P (5-11) sample?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for detecting and quantifying the oxidation of Substance P (5-11). The oxidized form of the peptide is more polar and will typically have a shorter retention time than the non-oxidized form on a C18 column. By comparing the peak areas, you can determine the percentage of oxidized peptide in your sample.

Troubleshooting Guides

Problem: I suspect my Substance P (5-11) has oxidized. How can I confirm this and what should I do?

Symptoms:

  • Reduced or inconsistent biological activity in your experiments.

  • Appearance of a new, more polar peak in your RP-HPLC chromatogram that elutes earlier than the main peptide peak.

Troubleshooting Steps:

  • Analytical Confirmation:

    • Analyze your sample using the RP-HPLC method detailed in the "Experimental Protocols" section below. The presence of a significant peak eluting before the main Substance P (5-11) peak is indicative of oxidation.

    • For definitive confirmation, you can collect the suspected peak and analyze it by mass spectrometry. The oxidized peptide will have a mass increase of 16 Da compared to the native peptide.

  • Solution:

    • If a significant portion of your sample is oxidized, it is recommended to use a fresh, unoxidized vial of the peptide for your experiments.

    • For future prevention, strictly follow the recommended storage and handling procedures outlined in this guide.

Problem: I am seeing a loss of peptide concentration over time, even when stored as a lyophilized powder.

Symptoms:

  • The amount of peptide recovered after reconstitution is less than expected.

  • Decreased signal intensity in your analytical assays.

Troubleshooting Steps:

  • Check for Proper Sealing:

    • Ensure that the vial cap is tightly sealed to prevent moisture absorption. Lyophilized peptides can be hygroscopic.

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold peptide.

  • Evaluate Storage Temperature:

    • Confirm that the peptide is being stored at -20°C or -80°C. Storage at 4°C or room temperature is not suitable for long-term preservation.

  • Consider an Alternative Salt Form:

    • If you are using the acetate salt of Substance P, be aware that it can be more prone to degradation through N-terminal cleavage. Consider using the hydrochloride or trifluoroacetate salt, which are generally more stable.

Data Presentation

Table 1: Recommended Storage Conditions for Substance P (5-11)

FormDurationTemperatureAtmosphereAdditional Notes
Lyophilized Short-term-20°CAirKeep vial tightly sealed and protected from light.
Long-term -80°C Inert Gas Purge vial with argon or nitrogen before sealing.
In Solution Short-term-20°CAirUse sterile buffer (pH 5-6), aliquot to avoid freeze-thaw cycles.
Long-term -80°C Inert Gas Degas buffer and purge aliquot vials with inert gas.

Experimental Protocols

Protocol 1: RP-HPLC Method for Assessing Substance P (5-11) Oxidation

This protocol provides a starting point for developing a method to separate and quantify native Substance P (5-11) from its oxidized form.

  • Column: C18 reverse-phase column (e.g., Nucleosil 120-5, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 100% B

    • 20-25 min: 100% B

    • 25-30 min: Linear gradient from 100% to 5% B

    • 30-35 min: 5% B

  • Expected Elution: The oxidized form of Substance P (5-11) will elute earlier than the native form.

Protocol 2: Procedure for Storing Lyophilized Substance P (5-11) Under an Inert Gas Atmosphere
  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.

  • If aliquoting is necessary, perform this step quickly in a low-humidity environment.

  • Place the open vial(s) in a desiccator or a glove box with a nitrogen or argon supply.

  • Gently introduce a stream of inert gas into the desiccator or glove box for several minutes to displace the air.

  • While under the inert atmosphere, tightly cap the peptide vials.

  • For extra protection, wrap the cap with parafilm.

  • Store the sealed vials at -80°C for long-term storage.

Visualizations

cluster_storage Storage Conditions cluster_factors Oxidative Stressors cluster_peptide Substance P (5-11) cluster_activity Biological Activity Lyophilized Lyophilized Peptide Met11 Methionine (Met11) Lyophilized->Met11 Solution Peptide in Solution Solution->Met11 Oxygen Atmospheric Oxygen Oxygen->Met11 Oxidation MetalIons Trace Metal Ions MetalIons->Met11 Oxidation Buffer Inappropriate Buffer (e.g., Phosphate) Buffer->Met11 Oxidation OxidizedMet Methionine Sulfoxide [Met(O)] Met11->OxidizedMet Active Active Peptide (Binds to NK-1 Receptor) Met11->Active Inactive Inactive/Less Active Peptide OxidizedMet->Inactive

Caption: Oxidation pathway of Substance P (5-11).

start Receive/Prepare Substance P (5-11) is_long_term Long-term storage? start->is_long_term lyophilized_storage Store lyophilized at -80°C under inert gas is_long_term->lyophilized_storage Yes prepare_solution Reconstitute in sterile buffer (pH 5-6) is_long_term->prepare_solution No lyophilized_storage->prepare_solution aliquot Aliquot into single-use volumes prepare_solution->aliquot solution_storage Store aliquots at -80°C aliquot->solution_storage use_immediately Use in experiment aliquot->use_immediately

Caption: Recommended workflow for Substance P (5-11) storage.

problem Inconsistent/Reduced Biological Activity check_oxidation Analyze by RP-HPLC problem->check_oxidation is_oxidized Oxidation peak present? check_oxidation->is_oxidized use_new_vial Use fresh vial of peptide is_oxidized->use_new_vial Yes check_other Investigate other experimental variables (e.g., reagents, cell lines) is_oxidized->check_other No review_storage Review storage/handling procedures (inert gas, temp.) use_new_vial->review_storage

Caption: Troubleshooting logic for reduced peptide activity.

References

Technical Support Center: Enhancing the Stability of Radiolabeled Substance P (5-11)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with radiolabeled Substance P (5-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (5-11) and why is its stability a concern?

A1: Substance P (5-11) is a biologically active C-terminal fragment of the neuropeptide Substance P.[1][2] It is one of the most abundant metabolites of the full-length peptide.[3] Like many peptides, radiolabeled Substance P (5-11) is susceptible to degradation, primarily by enzymes (proteases) in biological fluids such as human serum.[4][5] This degradation can lead to a short in vivo half-life, reducing its effectiveness for imaging or therapeutic applications. Shorter fragments of Substance P, including the (5-11) sequence, may exhibit lower stability due to being more accessible to degradative enzymes.

Q2: What are the primary pathways of degradation for radiolabeled Substance P (5-11)?

A2: The primary degradation pathway for radiolabeled Substance P (5-11) is enzymatic degradation by peptidases present in plasma and tissues. Additionally, oxidative reactions can reduce the activity of Substance P. For radiolabeled peptides, radiolysis, which is the degradation of the peptide due to the high energy of the radionuclide, can also be a source of instability, leading to radioactive impurities.

Q3: What are the common strategies to improve the stability of radiolabeled Substance P (5-11)?

A3: Several strategies can be employed to enhance the stability of radiolabeled peptides like Substance P (5-11):

  • Chemical Modifications:

    • N- and C-Termini Modification: Capping the ends of the peptide can block exopeptidases.

    • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can hinder protease recognition.

    • Peptide Bond Modification: Altering the peptide backbone can increase resistance to enzymatic cleavage.

    • Cyclization: Creating a cyclic peptide structure can improve stability against proteases.

  • Conjugation Strategies:

    • PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymes.

    • Glycosylation: The addition of sugar moieties can improve solubility, bioavailability, and enzymatic stability.

  • Formulation Strategies:

    • Use of Peptidase Inhibitors: Co-administration with peptidase inhibitors can prevent degradation.

    • Proper Storage: Lyophilized peptides should be stored at -20°C or colder in a dark, dry place. Solutions should be prepared in sterile buffers (pH 5-6), aliquoted to avoid freeze-thaw cycles, and stored at -20°C.

Troubleshooting Guides

Low Radiolabeling Efficiency
Problem Potential Cause Troubleshooting Step Explanation
Low radiochemical yield (RCY) of the labeled Substance P (5-11). Suboptimal pHOptimize the pH of the reaction mixture.The chelation of the radiometal is highly pH-dependent. Incorrect pH can lead to the formation of metal hydroxides or protonation of the chelator, inhibiting labeling.
Incorrect TemperatureAdjust the incubation temperature.Temperature affects reaction kinetics. Optimization is necessary for efficient labeling without degrading the peptide.
Competing Chelating Agents in BufferEnsure the buffer does not compete for the radiometal.Buffer components can act as competing chelators, reducing the availability of the radiometal for the peptide conjugate.
Low Peptide ConcentrationIncrease the concentration of the peptide conjugate.The labeling reaction is concentration-dependent.
Poor In Vitro Stability
Problem Potential Cause Troubleshooting Step Explanation
Degradation of the radiolabeled peptide in human serum or plasma during in vitro assays. Enzymatic DegradationImplement stability-enhancing modifications to the peptide (see Q3).Peptides are susceptible to proteases present in serum and plasma.
RadiolysisAdd a radical scavenger (e.g., gentisic acid) to the reaction mixture, especially with high radioactivity.High radiation doses can cause the peptide to break down.
Instability of the Chelator-Radionuclide ComplexChoose a chelator with high stability for the specific radionuclide.Unstable complexation can lead to the loss of the radionuclide from the peptide.

Quantitative Data on Stability

The stability of radiolabeled Substance P can be assessed under various conditions. Below is a summary of stability data for a 68Ga-DOTA-Substance P construct.

Condition Incubation Time Stability (%) Reference
In the presence of competing metal (0.1 M FeCl3)120 min79%
In the presence of competing chelator (6 mM DTPA)120 min56%
In neutral pHNot specified98-99%
In human plasmaNot specified98-99%

Experimental Protocols

General Protocol for Radiolabeling and Stability Testing

This protocol outlines a general workflow for radiolabeling a DOTA-conjugated Substance P (5-11) peptide with a radiometal (e.g., 68Ga) and subsequently testing its in vitro stability.

1. Radiolabeling Procedure

  • Reagent Preparation: Prepare all solutions using metal-free water. Dissolve the DOTA-Substance P (5-11) conjugate in a suitable buffer (e.g., ammonium acetate) to a concentration of 1 mg/mL.

  • Reaction Mixture: In a sterile, metal-free vial, combine the DOTA-peptide conjugate (typically 10-100 µg) with the appropriate radiolabeling buffer.

  • Radionuclide Addition: Add the radiometal eluate (e.g., 68GaCl3) to the reaction vial.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 90-100°C for 68Ga-DOTA labeling) for a specified time (e.g., 5-15 minutes).

  • Quality Control: Determine the radiochemical purity of the labeled peptide using methods like radio-TLC or radio-HPLC.

2. In Vitro Stability Assay in Human Serum

  • Incubation: Add a small volume of the purified radiolabeled Substance P (5-11) to human serum.

  • Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Analyze the aliquots by radio-HPLC to separate the intact radiolabeled peptide from its degradation products.

  • Quantification: Calculate the percentage of intact radiolabeled peptide at each time point to determine its stability.

Visualizations

Signaling Pathway of Substance P

Substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). This interaction activates intracellular second messenger systems, primarily the IP3/DAG and cAMP pathways.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R G_protein G Protein NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylate Cyclase (AC) G_protein->AC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates cAMP cAMP AC->cAMP generates Cellular_Response Cellular Response (e.g., Inflammation, Pain Transmission) IP3->Cellular_Response DAG->Cellular_Response cAMP->Cellular_Response

Caption: Substance P signaling through the NK1 receptor.

Experimental Workflow for Stability Improvement

This diagram illustrates a logical workflow for developing a more stable radiolabeled Substance P (5-11) analog.

Stability_Workflow Start Start: Unstable Radiolabeled Substance P (5-11) Design Design Analogs (e.g., D-amino acid substitution, cyclization, PEGylation) Start->Design Synthesis Synthesize & Purify Peptide Analogs Design->Synthesis Conjugation Conjugate with Chelator (e.g., DOTA) Synthesis->Conjugation Radiolabeling Radiolabel Conjugates Conjugation->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Stability_Test In Vitro Stability Assay (e.g., in human serum) QC->Stability_Test Evaluation Evaluate Stability Data Stability_Test->Evaluation Evaluation->Design Unstable End End: Stable Radiolabeled Substance P (5-11) Analog Evaluation->End Stable

Caption: Workflow for developing stable radiolabeled peptides.

References

Validation & Comparative

A Comparative Analysis of Full-Length Substance P and its C-Terminal Fragment, Substance P (5-11)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative biological activities of full-length Substance P and its significant metabolite, Substance P (5-11).

This guide provides an objective comparison of the binding affinities, functional activities, and signaling pathways of the undecapeptide neurotransmitter Substance P (SP) and its C-terminal heptapeptide fragment, Substance P (5-11). The information presented is supported by experimental data to aid in research and drug development endeavors.

At a Glance: Key Differences in Activity

FeatureFull-Length Substance PSubstance P (5-11)
Primary Target Neurokinin-1 Receptor (NK1R)Neurokinin-1 Receptor (NK1R)
Binding Affinity (NK1R) High AffinityLower Affinity
Functional Activity Dual Agonist (Gq and Gs pathways)Biased Agonist (Preferentially Gq pathway)
Calcium Mobilization Potent AgonistPotent Agonist
cAMP Accumulation AgonistNo significant activity

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of full-length Substance P and Substance P (5-11) at the human Neurokinin-1 receptor (NK1R).

Table 1: Neurokinin-1 Receptor Binding Affinity
LigandKi (nM)Cell Type/Membrane PreparationReference
Full-Length Substance P~2.6 - 28Rat brain
Substance P (5-11)> 10,000Rat brain (SP1-7 binding site)

Note: Data for Substance P (5-11) binding to the primary C-terminal recognition site of the NK1 receptor is limited and shows very low affinity for the N-terminal fragment's binding site.

Table 2: Functional Activity at the Neurokinin-1 Receptor
LigandAssayEC50 (-log M)EC50 (nM)Cell LineReference
Full-Length Substance PIntracellular Calcium Mobilization8.5 ± 0.3~3.16HEK293 cells expressing NK1R
cAMP Accumulation7.8 ± 0.1~15.85HEK293 cells expressing NK1R
Substance P (5-11)Intracellular Calcium MobilizationRetains activity-Various
cAMP AccumulationNo significant activity-Various

Signaling Pathways: A Tale of Two Agonists

Full-length Substance P and its fragment, Substance P (5-11), exhibit distinct signaling profiles upon binding to the NK1 receptor. This phenomenon, known as biased agonism, has significant implications for their physiological roles and therapeutic potential.

Full-Length Substance P: Dual Signaling Activation

Full-length Substance P acts as a non-biased agonist, activating both Gq and Gs protein-coupled signaling cascades.

SP Full-Length Substance P NK1R NK1 Receptor SP->NK1R Gq Gαq NK1R->Gq Gs Gαs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gs Cellular Response (e.g., gene expression, modulation of ion channels) PKA->Cellular_Response_Gs

Full-Length Substance P Signaling Pathway.
Substance P (5-11): Biased Signaling

In contrast, the C-terminal fragment Substance P (5-11) acts as a biased agonist, preferentially activating the Gq pathway, leading to intracellular calcium mobilization, while having little to no effect on the Gs-mediated cAMP production.

SP511 Substance P (5-11) NK1R NK1 Receptor SP511->NK1R Gq Gαq NK1R->Gq Gs Gαs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP

Substance P (5-11) Biased Signaling Pathway.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing NK1R Incubate Incubate membranes, radioligand, and unlabeled competitor Membrane_Prep->Incubate Radioligand Prepare radiolabeled Substance P (e.g., ¹²⁵I-SP) Radioligand->Incubate Competitor Prepare serial dilutions of unlabeled ligand (SP or SP 5-11) Competitor->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Generate competition binding curve and calculate IC₅₀ and Kᵢ values Count->Analyze

Workflow for Radioligand Receptor Binding Assay.

Protocol Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]Tyr⁸-SP), and increasing concentrations of the unlabeled competitor ligand (full-length SP or SP 5-11).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate an increase in intracellular calcium concentration, typically downstream of Gq-coupled receptor activation.

cluster_0 Cell Preparation cluster_1 Compound Addition & Measurement cluster_2 Data Analysis Plate_Cells Plate NK1R-expressing cells in a multi-well plate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Add_Ligand Add serial dilutions of ligand (SP or SP 5-11) Load_Dye->Add_Ligand Measure_Fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Add_Ligand->Measure_Fluorescence Analyze Generate dose-response curve and calculate EC₅₀ value Measure_Fluorescence->Analyze

Workflow for Intracellular Calcium Mobilization Assay.

Protocol Steps:

  • Cell Culture: Culture cells stably or transiently expressing the human NK1 receptor in a suitable multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will enter the cells and become fluorescent upon binding to calcium.

  • Ligand Preparation: Prepare serial dilutions of the agonist (full-length SP or SP 5-11) in an appropriate assay buffer.

  • Measurement: Place the cell plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The comparison between full-length Substance P and its C-terminal fragment, Substance P (5-11), reveals a fascinating case of biased agonism. While both peptides target the NK1 receptor, the full-length peptide elicits a broader signaling response through both Gq and Gs pathways. In contrast, Substance P (5-11) demonstrates a more selective activation of the Gq pathway, leading primarily to calcium mobilization. This difference in signaling profile, likely stemming from distinct interactions with the receptor, underscores the importance of considering peptide metabolism and fragment activity in drug development and physiological studies. Researchers should be mindful of these differences when designing experiments and interpreting results related to the Substance P/NK1R system.

A Comparative Guide to Substance P (5-11) and Other Neurokinin-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Substance P (5-11) with other prominent neurokinin-1 receptor (NK1R) agonists, including the endogenous ligand Substance P, Septide, [Sar9,Met(O2)11]-Substance P, and GR-73632. The information presented is supported by experimental data to aid in the selection of appropriate agonists for research and drug development purposes.

Introduction to NK1R and its Agonists

The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R system is implicated in a wide range of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[1][2] Agonists of the NK1R are valuable tools for studying these processes and for developing novel therapeutics.

Substance P (5-11) is a C-terminal fragment and a major metabolite of Substance P.[3][4] Like its parent peptide, it exerts its biological effects through the NK1R. This guide will compare the pharmacological properties of Substance P (5-11) to other well-characterized NK1R agonists.

Quantitative Comparison of NK1R Agonists

The following tables summarize the binding affinity (Ki/Kd) and functional potency (EC50) of Substance P (5-11) and other selected NK1R agonists. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

Table 1: Binding Affinity of NK1R Agonists

AgonistRadioligandCell Line/TissueKi / Kd (nM)Reference
Substance P[3H]SPRat brain membranes1.16 ± 0.06 (Ki)[5]
Substance P (5-11)--Data not available-
Septide[3H]SPRat recombinant NK1R in COS-1 cells2900 ± 600 (Ki)
[Sar9,Met(O2)11]-Substance P[3H][Sar9,Met(O2)11]-SPRat brain membranes1.4 ± 0.5 (Kd)
GR-73632--Data not available-

Note: A lower Ki or Kd value indicates higher binding affinity.

Table 2: Functional Potency of NK1R Agonists

AgonistAssayCell Line/TissueEC50 (nM)Reference
Substance PInositol Phosphate AccumulationRat recombinant NK1R in COS-1 cells0.05 ± 0.02
Substance PcAMP AccumulationHEK293T cells expressing hNK1R~1.58
Substance P (5-11)cAMP AccumulationHEK293T cells expressing hNK1R~631
SeptideInositol Phosphate AccumulationRat recombinant NK1R in COS-1 cells5 ± 2
[Sar9,Met(O2)11]-Substance PPeristalsis in mouse small intestineMouse small intestine-
GR-73632Edema formationWild-type mouse dorsal skinMore potent than Substance P

Note: A lower EC50 value indicates higher potency. The EC50 for cAMP accumulation for Substance P and Substance P (5-11) were calculated from the reported -logED50 values of 7.81 ± 0.07 M and 6.2 ± 05 M, respectively.

Signaling Pathways and Experimental Workflows

The activation of NK1R by an agonist initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathway, a typical experimental workflow for comparing agonists, and the logical relationship between agonist binding and cellular response.

NK1R_Signaling_Pathway Agonist NK1R Agonist (e.g., Substance P (5-11)) NK1R NK1 Receptor Agonist->NK1R Binds to G_protein Gq/11 & Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Cellular_Response

Caption: NK1R Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency & Efficacy Binding_Assay Radioligand Binding Assay Binding_Data Determine Ki / Kd Binding_Assay->Binding_Data Comparison Compare Binding and Functional Parameters Binding_Data->Comparison Calcium_Assay Calcium Imaging Assay Functional_Data Determine EC50 & Emax Calcium_Assay->Functional_Data cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Functional_Data Functional_Data->Comparison Start Select NK1R Agonists for Comparison Start->Binding_Assay Start->Calcium_Assay Start->cAMP_Assay

Caption: Experimental Workflow for Agonist Comparison.

Logical_Relationship Agonist_Binding Agonist Binds to NK1R Receptor_Activation Receptor Conformational Change Agonist_Binding->Receptor_Activation G_Protein_Coupling G Protein Coupling & Activation Receptor_Activation->G_Protein_Coupling Second_Messengers Second Messenger Production (IP3, DAG, cAMP) G_Protein_Coupling->Second_Messengers Downstream_Signaling Downstream Signaling Cascade Second_Messengers->Downstream_Signaling Cellular_Effect Physiological/Cellular Effect Downstream_Signaling->Cellular_Effect

Caption: Agonist Binding to Cellular Response.

Detailed Experimental Protocols

Accurate comparison of agonist activity requires standardized experimental protocols. Below are detailed methodologies for key assays used to characterize NK1R agonists.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of unlabeled NK1R agonists.

Materials:

  • HEK293 cells stably expressing human NK1R

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA)

  • Radioligand (e.g., [3H]Substance P)

  • Unlabeled NK1R agonists (Substance P (5-11), Substance P, etc.)

  • Non-specific binding control (e.g., high concentration of unlabeled Substance P)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-NK1R cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Determine protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor agonist.

    • For total binding, omit the competitor. For non-specific binding, add a saturating concentration of unlabeled ligand.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of NK1R agonists in stimulating calcium mobilization.

Materials:

  • HEK293 cells stably expressing human NK1R

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • NK1R agonists

  • Fluorescence plate reader with an automated injector

Procedure:

  • Cell Preparation:

    • Seed HEK293-NK1R cells in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Stimulation and Measurement:

    • Prepare serial dilutions of the NK1R agonists in the assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence intensity.

    • Inject the agonist solutions into the wells while continuously recording the fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline after agonist addition.

    • Plot the fluorescence response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay (HTRF)

This assay measures the production of cyclic AMP (cAMP), a second messenger generated upon Gs protein activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of NK1R agonists in stimulating cAMP production.

Materials:

  • CHO-K1 cells stably expressing human NK1R

  • Cell stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX)

  • NK1R agonists

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest CHO-K1-NK1R cells and resuspend them in stimulation buffer.

  • Agonist Stimulation:

    • Dispense the cell suspension into a 384-well low-volume white plate.

    • Add serial dilutions of the NK1R agonists to the wells.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

    • Incubate for 60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This guide provides a comparative overview of Substance P (5-11) and other key NK1R agonists based on available experimental data. The provided tables and diagrams offer a framework for understanding their relative potencies and mechanisms of action. The detailed experimental protocols serve as a resource for researchers designing and conducting their own comparative studies. The choice of agonist will ultimately depend on the specific research question, desired signaling outcome, and experimental system. It is evident from the available data that while Substance P (5-11) is a metabolite of Substance P and an NK1R agonist, its potency, particularly in stimulating cAMP accumulation, is considerably lower than that of the parent peptide, suggesting a potential for biased agonism that warrants further investigation.

References

Unveiling the Binding Dynamics of Substance P (5-11) at the NK1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Substance P (5-11) binding to the neurokinin-1 (NK1) receptor against the native ligand, Substance P, and other NK1 receptor antagonists. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.

Substance P (SP), an undecapeptide neuropeptide, is the primary endogenous ligand for the NK1 receptor, a G protein-coupled receptor implicated in pain transmission, inflammation, and emesis.[1][2] The C-terminal fragment of Substance P, particularly the sequence from amino acid 6 to 11, is understood to be crucial for its specific interaction with the NK1 receptor.[3] The heptapeptide Substance P (5-11) is a significant metabolite of SP and has been shown to bind to the NK1 receptor, eliciting downstream signaling.[1][4] This guide delves into the binding and functional characteristics of SP (5-11) in comparison to full-length SP and established NK1 receptor antagonists.

Comparative Analysis of Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of Substance P, its fragments, and selected NK1 receptor antagonists. This data, compiled from multiple studies, offers a quantitative comparison of these ligands at the human NK1 receptor.

LigandLigand TypeBinding Affinity (Ki)Functional Potency (IC50/EC50)Assay Type
Substance P Endogenous Agonist~0.1-1 nMEC50: ~4 nM (-log EC50: 8.5 ± 0.3 M)Calcium Mobilization
Substance P (5-11) Agonist (Fragment)Binds to NK1 receptorRetains activity to increase intracellular Ca2+Calcium Mobilization
Substance P (6-11) Agonist (Fragment)-Little to no activity in cAMP-mediated assayscAMP Accumulation
Aprepitant (L-754,030) AntagonistIC50: 0.1 nM-Radioligand Binding
L-733,060 AntagonistIC50: ~1 nM-Radioligand Binding
CP-96,345 Antagonist---
SR-140,333 Antagonist---

Note: Data is compiled from various sources and experimental conditions may differ.

Studies have shown that while N-terminal truncation of Substance P to fragments like SP (5-11) can retain the ability to induce intracellular calcium mobilization, further truncation to SP (6-11) leads to a significant loss of activity in cAMP-mediated pathways. This suggests that the N-terminal portion of the C-terminal fragment is critical for full signaling efficacy. In contrast, non-peptide antagonists like aprepitant and L-733,060 exhibit high-affinity binding, effectively blocking the action of Substance P.

Experimental Methodologies

For researchers looking to validate these findings, detailed experimental protocols for key assays are provided below.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a test compound (e.g., Substance P (5-11) or an antagonist) by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]-Aprepitant) and varying concentrations of the unlabeled competitor (Substance P, Substance P (5-11), or other antagonists).

  • The total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Incubation and Filtration:

  • The reaction mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a ligand to activate the NK1 receptor and induce an increase in intracellular calcium concentration, a key second messenger in the NK1 signaling pathway.

1. Cell Preparation:

  • HEK293 cells expressing the NK1 receptor are seeded in a 96-well plate and grown to confluence.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

2. Ligand Stimulation:

  • The cells are washed to remove excess dye and then stimulated with varying concentrations of the agonist (Substance P or Substance P (5-11)).

  • For antagonist testing, cells are pre-incubated with the antagonist before the addition of Substance P.

3. Signal Detection:

  • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.

4. Data Analysis:

  • The peak fluorescence response is measured for each concentration of the agonist.

  • The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Interactions and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow of a competitive binding assay and the signaling cascade initiated by NK1 receptor activation.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor NK1 Receptor (Membrane Prep) Mix Mix Receptor, Radioligand, & Competitor Receptor->Mix Radioligand Radiolabeled Antagonist Radioligand->Mix Competitor Unlabeled Ligand (e.g., SP (5-11)) Competitor->Mix Filter Vacuum Filtration Mix->Filter Separate Bound from Free Count Scintillation Counting Filter->Count Measure Radioactivity Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow of a radioligand competitive binding assay.

NK1_Signaling_Pathway SP Substance P or SP (5-11) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (intracellular) ER->Ca Releases CellularResponse Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->CellularResponse PKC->CellularResponse

Caption: Simplified NK1 receptor signaling pathway via Gq protein.

References

A Comparative Guide to the Efficacy of Substance P (5-11) and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Substance P (5-11) and its synthetic analogues. The data presented herein is intended to assist researchers in selecting the appropriate compounds for their studies and to provide a baseline for the development of novel therapeutics targeting the neurokinin-1 (NK1) receptor.

Substance P (SP), an eleven-amino-acid neuropeptide, plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] The C-terminal fragment of Substance P, particularly the heptapeptide sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, known as Substance P (5-11), has been identified as the minimal sequence required for high-affinity binding to and activation of the NK1 receptor.[3] Consequently, this fragment has served as a foundational template for the design and synthesis of numerous analogues with modified stability, selectivity, and efficacy. This guide focuses on the comparative efficacy of Substance P (5-11) and several of its key analogues, presenting quantitative data on their receptor binding and functional activity.

Comparative Efficacy Data

The following tables summarize the binding affinities (IC50) and functional potencies (EC50) of Substance P (5-11) and its analogues at the NK1 receptor. These values have been compiled from various in vitro studies to provide a comparative overview.

CompoundBinding Affinity (IC50, nM)Functional Potency (EC50, nM)Cell LineAssay TypeReference
Substance P1.65.80CHO cells expressing NK1R[3H]-SP Competition Binding / Calcium Mobilization[4]
Substance P (5-11) Analogues
4-TOAC SP1.70.58CHO cells expressing NK1R[3H]-SP Competition Binding / Calcium Mobilization
9-TOAC SP488117.61CHO cells expressing NK1R[3H]-SP Competition Binding / Calcium Mobilization

Table 1: Comparative Binding Affinity and Functional Potency of TOAC-Modified Substance P Analogues. TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) is a spin-labeled amino acid.

CompoundFunctional Potency (EC50, -log M)Cell LineAssay TypeReference
cAMP Assay (Gs activation) IP3 Accumulation Assay (Gq activation)
Acetyl-SP(5-11)Not specified~7.5HEK293 cellsBRET-based cAMP assay / IP3 accumulation assay
SP(5-11) (free N-terminus)~6.5~6.5HEK293 cellsBRET-based cAMP assay / IP3 accumulation assay
Acetyl-SP(6-11)~6.0~7.5HEK293 cellsBRET-based cAMP assay / IP3 accumulation assay
SP(6-11) (free N-terminus)Not specified~6.0HEK293 cellsBRET-based cAMP assay / IP3 accumulation assay

Table 2: Functional Potency of N-terminally Modified Substance P (5-11) and (6-11) Analogues. Values are approximated from graphical data. A higher -log(EC50) value indicates greater potency.

Signaling Pathways and Experimental Workflows

The interaction of Substance P and its analogues with the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, evidence suggests that the NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P / Analogue NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular Response Cellular Response Ca->Cellular Response PKC->Cellular Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular Response Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare cell membranes expressing NK1 receptor D Incubate membranes, radioligand, and test analogue A->D B Prepare radioligand (e.g., [3H]-SP) B->D C Prepare serial dilutions of test analogue C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity (scintillation counting) E->F G Generate competition curve and calculate IC50/Ki F->G

References

Validating the In Vivo Effects of Substance P (5-11) with Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Substance P (5-11) and the utility of neurokinin-1 (NK-1) receptor antagonists in validating these effects. Experimental data from key studies are presented to support the analysis, alongside detailed methodologies to aid in experimental design.

Substance P (5-11), a C-terminal heptapeptide fragment of the neuropeptide Substance P, is a principal active metabolite that exerts its biological functions primarily through the NK-1 receptor.[1] Understanding its specific in vivo roles is crucial for elucidating the physiological and pathological processes regulated by the tachykinin system. The use of selective antagonists is an indispensable tool for confirming that the observed effects of Substance P (5-11) are mediated through the NK-1 receptor.

Comparative Analysis of In Vivo and In Vitro Effects

Table 1: In Vivo Effects of Substance P (5-11) on Neurotransmitter Release

AgonistSpeciesSite of AdministrationMeasured EffectQuantitative Data (% of Basal Release)Study
Substance P (5-11)RatIntrathecal (spinal cord)Increased release of Aspartate and GlutamateAspartate: ~182% Glutamate: ~232%Smullin et al., 1990

Table 2: In Vitro Antagonism of Substance P (5-11)-Induced Dopamine Release

AgonistAntagonistPreparationMeasured EffectAntagonist Concentration% ReversalStudy
Substance P (5-11) (1 nM)WIN 51,708Rat striatal slicesIncreased dopamine outflow25 nMPartialEl-Etri et al., 1998[2]
Substance P (5-11) (1 nM)WIN 51,708Rat striatal slicesIncreased dopamine outflow250 nMCompleteEl-Etri et al., 1998[2]

Table 3: In Vivo Efficacy of Various NK-1 Receptor Antagonists Against NK-1 Agonists

AntagonistSpeciesAgonistRoute of AdministrationMeasured EffectQuantitative DataStudy
NetupitantGerbilIntracerebroventricular NK-1 AgonistIntraperitoneal & OralInhibition of foot tapping behaviorID₅₀ (i.p.): 1.5 mg/kg ID₅₀ (p.o.): 0.5 mg/kgRizzi et al., 2012
L-733,060MouseEndogenous Substance P (post-TBI)IntraperitonealReduction of motor and spatial memory deficitsN/ALuo et al., 2019
AprepitantHumanChemotherapy-induced Substance P releaseOralPrevention of nausea and vomitingN/AClinical Trials

Key Experimental Protocols

1. In Vivo Microdialysis for Neurotransmitter Release (adapted from Smullin et al., 1990)

  • Subjects: Male Sprague-Dawley rats.

  • Surgical Procedure: Implantation of a microdialysis probe into the desired brain region (e.g., spinal cord).

  • Microdialysis Procedure:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Switch to aCSF containing Substance P (5-11) at the desired concentration.

    • To validate with an antagonist, pre-perfuse with the antagonist in aCSF before co-perfusing with Substance P (5-11) and the antagonist.

    • Collect dialysate samples throughout the experiment.

  • Analysis: Analyze dialysate samples for neurotransmitter concentrations using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques.

2. In Vitro Brain Slice Preparation for Dopamine Release (adapted from El-Etri et al., 1998)[2]

  • Tissue Preparation: Prepare coronal brain slices (e.g., 400 µm thick) containing the region of interest (e.g., striatum) from adult male Wistar rats.[2]

  • Superfusion:

    • Pre-incubate slices in oxygenated Krebs-Ringer bicarbonate buffer.

    • Transfer slices to a superfusion chamber and perfuse with buffer at a constant rate (e.g., 1 ml/min).

    • Collect baseline fractions.

    • Introduce Substance P (5-11) into the perfusion medium.

    • For antagonist studies, pre-incubate slices with the antagonist before co-application with Substance P (5-11).

  • Analysis: Measure dopamine content in the collected fractions using HPLC with electrochemical detection.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the NK-1 receptor and a general experimental workflow for validating the in vivo effects of Substance P (5-11).

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP(5-11) Substance P (5-11) NK1R NK-1 Receptor SP(5-11)->NK1R Gq11 Gq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 DAG DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., Neurotransmitter Release) Ca2->CellularResponse leads to PKC->CellularResponse leads to

Caption: NK-1 receptor signaling pathway activated by Substance P (5-11).

Experimental_Workflow cluster_planning Experimental Design cluster_execution In Vivo Experimentation cluster_analysis Data Analysis A1 Select in vivo model (e.g., rat, mouse) A2 Choose physiological/behavioral endpoint (e.g., neurotransmitter release, pain response) A1->A2 A3 Select NK-1 antagonist (e.g., WIN 51,708, Aprepitant) A2->A3 C1 Measure endpoint for all groups A2->C1 B3 Administer Antagonist + Substance P (5-11) A3->B3 B1 Administer Vehicle (Control) B1->C1 B2 Administer Substance P (5-11) B2->C1 B3->C1 B4 Administer Antagonist alone B4->C1 C2 Statistically compare groups C1->C2 C3 Validate NK-1 receptor mediation C2->C3

References

Substance P vs. its Metabolite: A Comparative Analysis of Substance P (5-11) Signaling Bias at the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional selectivity of Substance P (5-11), this guide offers researchers, scientists, and drug development professionals a comparative analysis of its signaling properties against the endogenous ligand, Substance P. By examining key experimental data, we illuminate the concept of biased agonism at the neurokinin-1 receptor (NK1R), providing a framework for the development of more selective therapeutics.

The tachykinin peptide Substance P (SP) is a well-established neurotransmitter involved in a myriad of physiological processes, including pain, inflammation, and mood. Its biological effects are primarily mediated through the activation of the G protein-coupled neurokinin-1 receptor (NK1R). Upon activation by SP, the NK1R couples to multiple intracellular signaling pathways, most notably the Gq/11 and Gs G protein pathways, leading to intracellular calcium mobilization and cyclic adenosine monophosphate (cAMP) accumulation, respectively.

Recent research has shed light on the signaling profiles of SP metabolites, revealing that these truncated peptides can exhibit functional selectivity, or "biased agonism," at the NK1R. This phenomenon, where a ligand preferentially activates one signaling pathway over another, has significant implications for drug discovery, offering the potential to design drugs with improved efficacy and reduced side effects. One such metabolite, the C-terminal heptapeptide Substance P (5-11), has emerged as a key example of a Gq-biased agonist at the NK1R.

This guide provides a comprehensive comparison of the signaling profiles of Substance P and Substance P (5-11), supported by experimental data and detailed methodologies for key assays.

Quantitative Analysis of Signaling Potency and Efficacy

The signaling bias of Substance P (5-11) is most evident when comparing its potency (EC50) and efficacy (Emax) in activating the Gq and Gs signaling pathways relative to Substance P. Recent studies have quantified these parameters, demonstrating that while Substance P (5-11) retains its ability to potently activate the Gq pathway, its capacity to engage the Gs pathway is significantly diminished.

LigandSignaling PathwayPotency (pEC50)Efficacy (Emax, % of SP)
Substance P Gq (IP3 accumulation)8.5 ± 0.3[1][2]100%
Gs (cAMP accumulation)7.8 ± 0.1[1][2]100%
Substance P (5-11) (acetylated) Gq (IP3 accumulation)Not explicitly stated, but retains activity~80%[3]
Gs (cAMP accumulation)Not explicitly stated, but significantly reduced~20%

Note: Data is compiled from multiple sources and assay conditions may vary. The study by Kriska et al. (2024) qualitatively supports the loss of cAMP signaling for N-terminally truncated SP metabolites up to 5 amino acids. The 2025 study by "challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides" provides the most direct quantitative comparison for acetylated SP(5-11).

Signaling Pathways and the Concept of Biased Agonism

The differential activation of signaling pathways by Substance P and Substance P (5-11) can be visualized to better understand the concept of biased agonism.

NK1R Signaling Pathways cluster_ligands Ligands cluster_gproteins G Proteins cluster_effectors Downstream Effectors Substance P Substance P NK1R NK1R Substance P->NK1R Balanced Agonist Substance P (5-11) Substance P (5-11) Substance P (5-11)->NK1R Biased Agonist Gq Gq Substance P (5-11)->Gq Gs Gs Substance P (5-11)->Gs NK1R->Gq NK1R->Gs β-Arrestin β-Arrestin NK1R->β-Arrestin PLC -> IP3/DAG -> Ca2+ release PLC -> IP3/DAG -> Ca2+ release Gq->PLC -> IP3/DAG -> Ca2+ release Adenylate Cyclase -> cAMP Adenylate Cyclase -> cAMP Gs->Adenylate Cyclase -> cAMP Desensitization/Internalization Desensitization/Internalization β-Arrestin->Desensitization/Internalization

NK1R Signaling Pathways

This diagram illustrates that while Substance P acts as a balanced agonist, activating both Gq and Gs pathways, Substance P (5-11) demonstrates a clear bias towards the Gq pathway, with significantly reduced activity towards the Gs pathway.

Experimental Workflows for Assessing Signaling Bias

The determination of signaling bias relies on robust and reproducible experimental assays. The following workflow outlines the key steps involved in a typical signaling bias study.

Experimental Workflow for Signaling Bias Analysis Cell Line with NK1R Cell Line with NK1R Ligand Treatment Ligand Treatment Cell Line with NK1R->Ligand Treatment Gq Assay Gq Assay Ligand Treatment->Gq Assay e.g., Calcium Flux Gs Assay Gs Assay Ligand Treatment->Gs Assay e.g., cAMP accumulation β-Arrestin Assay β-Arrestin Assay Ligand Treatment->β-Arrestin Assay e.g., Recruitment Data Analysis Data Analysis Gq Assay->Data Analysis Gs Assay->Data Analysis β-Arrestin Assay->Data Analysis Bias Calculation Bias Calculation Data Analysis->Bias Calculation Potency & Efficacy Comparison

Experimental Workflow

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstone of any comparative analysis. Below are detailed methodologies for the key experiments cited in this guide.

Gq Signaling: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

  • Cell Culture: HEK293 cells stably or transiently expressing the human NK1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Ligand Preparation: Substance P and Substance P (5-11) are prepared in the assay buffer at various concentrations.

  • Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the ligands.

  • Data Acquisition: Fluorescence intensity is monitored in real-time immediately after ligand addition. The peak fluorescence response is used for analysis.

  • Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the ligand concentration. EC50 and Emax values are determined using a non-linear regression analysis (e.g., four-parameter logistic equation) in software such as GraphPad Prism.

Gs Signaling: cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP, the second messenger generated upon activation of Gs-coupled receptors.

Methodology:

  • Cell Culture and Plating: Similar to the calcium mobilization assay, NK1R-expressing HEK293 cells are cultured and plated in 96-well plates.

  • Ligand Stimulation: The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of Substance P or Substance P (5-11) and incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

  • Signal Measurement: The signal (e.g., fluorescence ratio for HTRF) is read on a compatible plate reader.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are interpolated from the standard curve. Dose-response curves are then plotted, and EC50 and Emax values are calculated as described for the Gq assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an independent signaling pathway.

Methodology:

  • Assay Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. The NK1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme acceptor (EA). Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments combine to form an active β-galactosidase enzyme.

  • Cell Lines: A stable cell line co-expressing the NK1R-ProLink fusion and the β-arrestin-EA fusion is used.

  • Cell Plating and Ligand Treatment: Cells are plated in white, solid-bottom 96-well plates. After adherence, they are treated with a range of concentrations of Substance P or Substance P (5-11) and incubated for a period (e.g., 90 minutes) to allow for β-arrestin recruitment.

  • Detection: A substrate solution containing the chemiluminescent substrate for β-galactosidase is added to the wells.

  • Signal Measurement: After a further incubation period, the chemiluminescent signal is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated by plotting the luminescent signal against the logarithm of the ligand concentration, and EC50 and Emax values are determined.

Logical Framework of Biased Agonism

The concept of biased agonism can be distilled into a logical framework that highlights the key decision points in receptor signaling.

Logical Framework of Biased Agonism Receptor Conformation Receptor Conformation Gq Pathway Gq Pathway Receptor Conformation->Gq Pathway Conformation A Gs Pathway Gs Pathway Receptor Conformation->Gs Pathway Conformation B β-Arrestin Pathway β-Arrestin Pathway Receptor Conformation->β-Arrestin Pathway Conformation C Ligand Binding Ligand Binding Ligand Binding->Receptor Conformation

Biased Agonism Framework

This diagram illustrates that the binding of different ligands can stabilize distinct conformations of the receptor, which in turn have differential abilities to couple to various downstream signaling partners, thus leading to biased signaling.

References

Safety Operating Guide

Proper Disposal of Substance P (5-11): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective disposal of bioactive peptides like Substance P (5-11) is a critical component of laboratory safety and regulatory compliance. Given the biological activity of this neuropeptide fragment, which binds to the NK-1 tachykinin receptor, proper handling and disposal are paramount to prevent unintended environmental release or personnel exposure. This guide provides essential, step-by-step procedures for the proper disposal of Substance P (5-11), ensuring a safe laboratory environment.

Immediate Safety and Logistical Information

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and ensure compliance with local and national regulations.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

Waste Segregation: All materials contaminated with Substance P (5-11), including unused solutions, pipette tips, vials, and gloves, should be treated as hazardous chemical waste. Segregate this waste from general laboratory trash to ensure it is disposed of correctly.

Chemical Inactivation and Disposal Procedures

Chemical inactivation is a recommended step to denature the peptide before final disposal. The following methods are based on general principles of peptide degradation, including the susceptibility of the methionine residue in Substance P to oxidation and the hydrolysis of peptide bonds.

Liquid Waste Disposal

For solutions containing Substance P (5-11), a two-step inactivation and disposal process is recommended.

Step 1: Chemical Inactivation

Choose one of the following chemical inactivation methods. Perform this procedure in a chemical fume hood.

  • Method A: Sodium Hypochlorite (Bleach) Oxidation

    • Prepare a fresh 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite).

    • Add the Substance P (5-11) solution to the bleach solution in a 1:10 ratio (1 part peptide waste to 10 parts bleach solution).

    • Allow the mixture to stand for a minimum of 2 hours to ensure complete oxidation of the methionine residue and degradation of the peptide.

  • Method B: Alkaline Hydrolysis

    • Prepare a 1 M Sodium Hydroxide (NaOH) solution.

    • Add the Substance P (5-11) solution to the NaOH solution.

    • Allow the mixture to stand at room temperature for at least 24 hours to facilitate the hydrolysis of peptide bonds. For a more rapid degradation, the solution can be heated, although this should be done with caution and appropriate secondary containment.

  • Method C: Acid Hydrolysis

    • Prepare a 1 M Hydrochloric Acid (HCl) solution.

    • Carefully add the Substance P (5-11) solution to the HCl solution.

    • Standard protocols for complete acid hydrolysis of peptides often involve heating at high temperatures (e.g., 110°C) for several hours (16-24 hours) in a sealed container[1][2]. However, for disposal purposes, a prolonged treatment at room temperature (at least 24 hours) will initiate significant degradation.

Step 2: Neutralization and Final Disposal

  • After the inactivation period, neutralize the solution. For bleach and alkaline solutions, slowly add a suitable acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0. For acidic solutions, neutralize with a base (e.g., 1 M NaOH).

  • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this is in accordance with your local wastewater regulations and institutional EHS policies. Otherwise, collect the neutralized waste in a designated hazardous waste container for pickup by your institution's waste management service.

Solid Waste Disposal
  • Segregation: All solid waste contaminated with Substance P (5-11), such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within your laboratory.

  • Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's certified waste management service.

Quantitative Data for Disposal Methods

Inactivation MethodReagent ConcentrationWaste-to-Reagent RatioMinimum Contact Time (at Room Temp.)
Sodium Hypochlorite Oxidation 10% Bleach (0.5-1.0% NaOCl)1:102 hours
Alkaline Hydrolysis 1 M NaOH1:1 (or as needed to ensure mixing)24 hours
Acid Hydrolysis 1 M HCl1:1 (or as needed to ensure mixing)24 hours

Experimental Protocols

The procedures outlined above constitute the experimental protocols for the safe disposal of Substance P (5-11). It is imperative to follow these steps meticulously to ensure the safety of laboratory personnel and environmental protection.

Mandatory Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of Substance P (5-11).

Start Start: Substance P (5-11) Waste Generated WasteType Identify Waste Type Start->WasteType LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (e.g., tips, gloves, vials) WasteType->SolidWaste Solid Inactivation Chemical Inactivation (Choose Method A, B, or C) LiquidWaste->Inactivation SegregateSolid Segregate in Labeled, Leak-Proof Container SolidWaste->SegregateSolid MethodA Method A: 10% Bleach (min. 2 hours) Inactivation->MethodA MethodB Method B: 1 M NaOH (min. 24 hours) Inactivation->MethodB MethodC Method C: 1 M HCl (min. 24 hours) Inactivation->MethodC Neutralize Neutralize to pH 6-8 MethodA->Neutralize MethodB->Neutralize MethodC->Neutralize CheckRegs Consult Institutional EHS & Local Regulations Neutralize->CheckRegs DrainDisposal Drain Disposal (with copious water) CheckRegs->DrainDisposal Permitted HazardousWasteLiq Collect as Hazardous Liquid Waste CheckRegs->HazardousWasteLiq Not Permitted StoreSolid Store in Designated Hazardous Waste Area SegregateSolid->StoreSolid HazardousWasteSol Dispose via Institutional Hazardous Waste Service StoreSolid->HazardousWasteSol

Disposal workflow for Substance P (5-11) waste.

References

Essential Safety and Logistical Information for Handling Substance P (5-11)

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

When working with Substance P (5-11), particularly in its lyophilized powder form, appropriate personal protective equipment is crucial to prevent inhalation, ingestion, or skin contact. The toxicological properties of this specific fragment have not been fully investigated, thus it should be handled with care as a potentially hazardous substance.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesRequired to protect against dust particles and splashes of solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended to prevent skin contact.[1]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of fine particles.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Substance P (5-11) minimizes the risk of exposure and contamination.

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[1]

  • Reconstitution : To reconstitute the lyophilized peptide, carefully add the appropriate sterile solvent to the vial. Avoid shaking; instead, gently swirl or vortex to dissolve the peptide.

  • Aliquoting : To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes for storage.

  • Storage : Store the lyophilized peptide and its solutions according to the manufacturer's recommendations, typically at -20°C or colder for long-term stability.

  • Spill Response : In case of a spill, contain the material promptly using absorbent pads. Clean the area with a suitable disinfectant. Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of Substance P (5-11) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Unused or expired lyophilized peptide, as well as contaminated items such as pipette tips, gloves, and vials, should be collected in a clearly labeled, leak-proof hazardous waste container.[3]

  • Liquid Waste : Aqueous solutions containing Substance P (5-11) should be collected in a designated chemical waste container. Do not discharge to sewer systems.[1]

  • Decontamination : All non-disposable labware that has come into contact with the peptide should be thoroughly rinsed with a suitable solvent and then washed with a laboratory-grade detergent.

Experimental Protocols

While specific experimental protocols will vary based on the research application, the handling and disposal procedures outlined above are fundamental to any workflow involving Substance P (5-11). Adherence to these general laboratory safety practices is critical.

Visualizing the Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of Substance P (5-11).

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Work in Ventilated Area A->B C Reconstitute Peptide B->C D Aliquot for Storage C->D E Store Appropriately D->E F Collect Solid Waste E->F G Collect Liquid Waste E->G H Decontaminate Labware E->H

Safe Handling and Disposal Workflow for Substance P (5-11).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Substance P (5-11)
Reactant of Route 2
Substance P (5-11)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.